Product packaging for 1-Butyl-4-iodobenzene(Cat. No.:CAS No. 20651-67-6)

1-Butyl-4-iodobenzene

Cat. No.: B1271667
CAS No.: 20651-67-6
M. Wt: 260.11 g/mol
InChI Key: XILRUONFYBUYIE-UHFFFAOYSA-N
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Description

1-Butyl-4-iodobenzene is a useful research compound. Its molecular formula is C10H13I and its molecular weight is 260.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13I B1271667 1-Butyl-4-iodobenzene CAS No. 20651-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILRUONFYBUYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369186
Record name 1-butyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20651-67-6
Record name 1-butyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butyl-4-iodobenzene from Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Butyl-4-iodobenzene from butylbenzene, a key intermediate in the development of pharmaceuticals and advanced materials. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this transformation.

Introduction

This compound is a substituted aromatic halide of significant interest in organic synthesis. The presence of a reactive iodine atom at the para position of the butyl-substituted benzene ring makes it a versatile building block for the construction of more complex molecules through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] Its utility is particularly pronounced in the synthesis of photoelectronic polymers and as an intermediate in the preparation of active pharmaceutical ingredients.[1]

The synthesis of this compound is typically achieved through the direct iodination of butylbenzene. This reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where an electrophilic iodine species attacks the electron-rich benzene ring of butylbenzene. The butyl group, being an ortho-, para-directing activator, preferentially directs the incoming electrophile to the para position due to steric hindrance at the ortho positions.

Reaction Mechanism and Synthesis Workflow

The direct iodination of butylbenzene requires the in-situ generation of a potent electrophilic iodine species (I+) from molecular iodine. This is because iodine itself is not electrophilic enough to react directly with the aromatic ring. Oxidizing agents such as nitric acid, iodic acid, or periodic acid are commonly employed to generate the electrophilic iodine.[1][2][3] The overall reaction is irreversible due to the consumption of the hydrogen iodide (HI) byproduct by the oxidizing agent.

The general workflow for the synthesis of this compound from butylbenzene can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Butylbenzene Butylbenzene Reaction_Mixture Reaction Mixture in Solvent (e.g., Acetic Acid) Butylbenzene->Reaction_Mixture Iodine Iodine (I2) Iodine->Reaction_Mixture Oxidizing_Agent Oxidizing Agent (e.g., HIO3, HIO4) Oxidizing_Agent->Reaction_Mixture Quenching Quenching with Reducing Agent (e.g., Na2SO3) Reaction_Mixture->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

The electrophilic aromatic substitution mechanism for the iodination of butylbenzene is a two-step process:

Reaction_Mechanism cluster_step1 Step 1: Formation of the Sigma Complex (Arenium Ion) cluster_step2 Step 2: Deprotonation to Restore Aromaticity Butylbenzene Butylbenzene Sigma_Complex Sigma Complex (Resonance Stabilized) Butylbenzene->Sigma_Complex + I+ Iodonium I+ Sigma_Complex2 Sigma Complex Product This compound Sigma_Complex2->Product + Base Base Base (H2O) Hydronium H3O+

Caption: Mechanism of electrophilic iodination of butylbenzene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Reactants & Products
Molecular Formula (Butylbenzene)C10H14
Molecular Weight (Butylbenzene)134.22 g/mol
Molecular Formula (this compound)C10H13I[4]
Molecular Weight (this compound)260.11 g/mol [4]
Reaction Conditions
Oxidizing AgentIodic Acid (HIO3) or Periodic Acid (HIO4)[2][3]
SolventGlacial Acetic Acid[2][3]
Temperature45-70 °C[2][3]
Reaction Time1-3 hours[2][3]
Yield
Typical Yield70-85%
Spectroscopic Data (this compound)
1H NMR (CDCl3)
δ 7.61 (d, 2H)Ar-H ortho to I
δ 6.92 (d, 2H)Ar-H ortho to Butyl
δ 2.53 (t, 2H)-CH2-Ar
δ 1.55 (m, 2H)-CH2-CH2Ar
δ 1.32 (m, 2H)-CH2-CH3
δ 0.91 (t, 3H)-CH3
13C NMR (CDCl3)
δ 142.8C-Ar (ipso to Butyl)
δ 137.3C-Ar (ortho to I)
δ 130.5C-Ar (ortho to Butyl)
δ 91.1C-Ar (ipso to I)
δ 35.1-CH2-Ar
δ 33.4-CH2-CH2Ar
δ 22.2-CH2-CH3
δ 13.9-CH3

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of activated aromatic compounds.[2][3]

Materials:

  • Butylbenzene (1.0 eq)

  • Iodine (I2) (0.4 eq)

  • Periodic acid dihydrate (H5IO6) (0.2 eq)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalytic amount)

  • 5% aqueous sodium sulfite (Na2SO3) solution

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butylbenzene (1.0 eq), iodine (0.4 eq), and periodic acid dihydrate (0.2 eq).

  • Solvent and Catalyst Addition: To the flask, add glacial acetic acid to dissolve the reactants. With gentle stirring, add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the reaction mixture to 65-70°C with constant stirring. Monitor the reaction progress by observing the disappearance of the purple color of iodine, which typically takes 1-3 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Workup: Add 5% aqueous sodium sulfite solution to the mixture until the color of any remaining iodine is discharged.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Safety Precautions:

  • This experiment should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid and glacial acetic acid are corrosive. Handle with care.

  • Iodine is harmful if inhaled or ingested. Avoid creating dust.

Conclusion

The direct iodination of butylbenzene using an iodine/periodic acid system in acetic acid is an effective method for the synthesis of this compound. This in-depth guide provides the necessary theoretical background, a detailed experimental protocol, and key quantitative data to enable researchers to successfully perform this synthesis. The resulting product is a valuable intermediate for a wide range of applications in drug discovery and materials science.

References

An In-depth Technical Guide to 1-Butyl-4-iodobenzene: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-iodobenzene is an aromatic organic compound with the chemical formula C₁₀H₁₃I. It belongs to the class of aryl halides and is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of a reactive iodine atom on the benzene ring allows for a variety of cross-coupling reactions, making it a versatile building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of important chemical processes.

Physical and Chemical Properties

This compound is a liquid at room temperature and is sensitive to light.[1][2] It is sparingly soluble in water but soluble in common organic solvents.[1]

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₃I[3][4]
Molecular Weight 260.11 g/mol [3][4]
Appearance Liquid[2]
Boiling Point 80-82 °C at 0.5 mmHg[2]
Density Not available
Refractive Index 1.569[1]
Solubility in Water Sparingly soluble[1]
Melting Point Not available (estimated for the tert-butyl isomer as 78°C)[1]

Table 2: Chemical Identifiers

IdentifierValueReference
CAS Number 20651-67-6[3]
IUPAC Name This compound[4]
SMILES CCCCC1=CC=C(I)C=C1[4]
InChI InChI=1S/C10H13I/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3[4]

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching of the butyl group. The C-I stretching vibration is also present in the fingerprint region.

Mass Spectrometry:

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 260.[4]

Synthesis of this compound

The most common method for the synthesis of this compound is the direct iodination of butylbenzene.[2] This electrophilic aromatic substitution reaction typically involves the use of iodine in the presence of an oxidizing agent, such as nitric acid.[5]

Experimental Protocol: Iodination of Butylbenzene

Materials:

  • Butylbenzene

  • Iodine (I₂)

  • Dilute Nitric Acid (HNO₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium thiosulfate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine butylbenzene and iodine crystals.

  • Slowly add dilute nitric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a sodium thiosulfate solution to remove any unreacted iodine.

  • Wash with water and then with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

G cluster_reactants Reactants Butylbenzene Butylbenzene Reaction Iodination Butylbenzene->Reaction Electrophilic Aromatic Substitution Iodine Iodine (I₂) Iodine->Reaction NitricAcid Nitric Acid (HNO₃) NitricAcid->Reaction Oxidizing Agent Product This compound Reaction->Product

Caption: Synthesis of this compound.

Chemical Reactions of this compound

The presence of the iodo group makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings. These reactions are fundamental in the formation of carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous triethylamine and the chosen anhydrous solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction with water or a saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_catalysts Catalysts & Base ArylHalide This compound Reaction Sonogashira Coupling ArylHalide->Reaction Alkyne Phenylacetylene Alkyne->Reaction PdCatalyst PdCl₂(PPh₃)₂ PdCatalyst->Reaction Catalyst CuCatalyst CuI CuCatalyst->Reaction Co-catalyst Base Triethylamine Base->Reaction Base Product 1-Butyl-4-(phenylethynyl)benzene Reaction->Product

Caption: Sonogashira Coupling Reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide.[7][8]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply

Procedure:

  • In a reaction vessel, dissolve this compound and phenylboronic acid in the chosen solvent system.

  • Add the base to the mixture.

  • Purge the reaction mixture with an inert gas.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_reactants Reactants cluster_catalyst_base Catalyst & Base ArylHalide This compound Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction PdCatalyst Pd(PPh₃)₄ PdCatalyst->Reaction Catalyst Base Base (e.g., K₂CO₃) Base->Reaction Base Product 4-Butyl-1,1'-biphenyl Reaction->Product

Caption: Suzuki-Miyaura Coupling Reaction.

Safety Information

This compound is harmful if swallowed and may cause skin and eye irritation. It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also noted to be light-sensitive, so it should be stored in a dark, cool, and dry place.[2]

Applications

This compound serves as a key intermediate in the synthesis of various organic compounds. Its ability to participate in cross-coupling reactions makes it particularly useful in the following areas:

  • Pharmaceutical Synthesis: As a building block for the creation of complex drug molecules.

  • Materials Science: In the development of organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Chemical Research: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Conclusion

This compound is a versatile and important chemical intermediate with a well-defined set of physical and chemical properties. Its utility in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for synthetic chemists in academia and industry. The detailed protocols provided in this guide offer a starting point for the synthesis and application of this compound in various research and development endeavors. As with all chemical procedures, appropriate safety precautions should be strictly followed.

References

Spectroscopic Data Analysis of 1-butyl-4-iodobenzene (CAS Number: 20651-67-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-butyl-4-iodobenzene, identified by the CAS number 20651-67-6. While a thorough search of publicly available spectroscopic databases, including the NIST Mass Spectrometry Data Center, SpectraBase, and the Spectral Database for Organic Compounds (SDBS), was conducted, specific experimental spectra for this compound were not found.

This guide, therefore, presents a summary of the expected spectroscopic data based on the chemical structure of this compound. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data for this and similar small organic molecules. These methodologies are provided to assist researchers in generating high-quality spectroscopic data for their own samples.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 20651-67-6
Molecular Formula C₁₀H₁₃I
Molecular Weight 260.11 g/mol [1]

Spectroscopic Data Summary

As of the latest search, experimental spectroscopic data for this compound (CAS 20651-67-6) is not available in the queried public databases. The following tables are provided as a template for researchers to populate with their own experimental data.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Data not available
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (ppm)Assignment
Data not available
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
Data not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • As this compound is a liquid, the ATR technique is highly suitable due to its minimal sample preparation.

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Instrumentation:

    • An FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background Scan: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to specific functional group vibrations (e.g., C-H stretching, C=C aromatic stretching, C-I stretching).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 50-70 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to a final temperature of 250-280 °C.

      • Hold at the final temperature for 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Processing:

    • Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Examine the mass spectrum corresponding to the chromatographic peak of this compound.

    • Identify the molecular ion peak (M⁺) and the major fragment ions.

    • Propose a fragmentation pattern consistent with the structure of the molecule.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_FTIR Neat Liquid for ATR Sample->Prep_FTIR Prep_GCMS Dilute in Dichloromethane Sample->Prep_GCMS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR FTIR FT-IR Spectrometer (ATR) Prep_FTIR->FTIR GCMS GC-MS System (EI) Prep_GCMS->GCMS NMR_Data FID Acquisition -> FT -> Phasing -> Referencing NMR->NMR_Data FTIR_Data Interferogram -> FT -> Absorbance Spectrum FTIR->FTIR_Data GCMS_Data TIC & Mass Spectra Acquisition GCMS->GCMS_Data NMR_Interp Chemical Shifts, Multiplicities, Integration NMR_Data->NMR_Interp FTIR_Interp Characteristic Absorption Bands FTIR_Data->FTIR_Interp GCMS_Interp Molecular Ion & Fragmentation Pattern GCMS_Data->GCMS_Interp Final_Structure Structural Elucidation NMR_Interp->Final_Structure FTIR_Interp->Final_Structure GCMS_Interp->Final_Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

1-Butyl-4-iodobenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Butyl-4-iodobenzene

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, also known as 4-n-butyliodobenzene, is an aromatic organic compound. Its structure consists of a benzene ring substituted at positions 1 and 4 with a straight-chain butyl group and an iodine atom, respectively. This substitution pattern is referred to as para.

Chemical Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₃I[1]

  • Canonical SMILES: CCCCC1=CC=C(C=C1)I

  • InChI Key: XILRUONFYBUYIE-UHFFFAOYSA-N[2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueNotes
Molecular Weight 260.11 g/mol [1]
CAS Number 20651-67-6
Appearance LiquidAt room temperature.
Density 1.462 g/mL
Boiling Point 80-82 °CAt a pressure of 0.5 mmHg.[3]
Refractive Index 1.569
Water Solubility 3.6 x 10⁻³ g/LSparingly soluble at 25°C.[3][4]
Organic Solvent Solubility SolubleReadily soluble in ethanol, diethyl ether, dichloromethane, and toluene.[5]

Synthesis Protocol: Electrophilic Iodination of Butylbenzene

A common and effective method for synthesizing this compound is through the direct electrophilic aromatic substitution of butylbenzene. The butyl group is an ortho-, para-directing activator, leading to a mixture of products. The para-substituted isomer is typically the major product due to reduced steric hindrance.

Overall Reaction

C₁₀H₁₄ + I₂ → C₁₀H₁₃I + HI

Experimental Protocol

This protocol is based on the general method of iodinating aromatic compounds using iodine in the presence of an oxidizing agent to generate the electrophilic iodine species in situ.

Materials:

  • 1-Butylbenzene

  • Iodine (I₂)

  • Nitric Acid (HNO₃, concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution, 5% (w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Stir plate and magnetic stir bar

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-butylbenzene (1.0 eq) in dichloromethane.

  • Addition of Reagents: Add powdered iodine (1.1 eq) to the solution and stir until it is partially dissolved.

  • Initiation of Reaction: Slowly add concentrated nitric acid (1.5 eq) dropwise to the stirring mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain control.

  • Reaction Progression: After the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Quench the reaction by washing with a 5% sodium thiosulfate solution to remove unreacted iodine.

  • Workup - Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via fractional distillation under reduced pressure to isolate the this compound product.

Logical Workflow and Diagrams

The synthesis of this compound can be visualized as a straightforward experimental workflow.

Synthesis_Workflow cluster_reactants Reactants & Reagents reagent reagent process process product product analysis analysis Butylbenzene 1-Butylbenzene Reaction Electrophilic Aromatic Substitution Butylbenzene->Reaction Iodine Iodine (I₂) Iodine->Reaction NitricAcid Nitric Acid (HNO₃) NitricAcid->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Crude Mixture Purification Vacuum Distillation Workup->Purification Crude Product FinalProduct This compound Purification->FinalProduct QC QC Analysis (NMR, GC-MS) FinalProduct->QC

Caption: Experimental workflow for the synthesis of this compound.

References

Solubility Profile of 1-Butyl-4-iodobenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Butyl-4-iodobenzene, a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a visual workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. This compound is a haloalkane, and these compounds are generally non-polar or weakly polar molecules.[1][2] Consequently, they tend to dissolve more readily in organic solvents of low polarity, such as hydrocarbons and chlorinated solvents, rather than in highly polar solvents like water.[1][3] The dissolution process in organic solvents is favored because the new intermolecular attractions formed between the haloalkane and the solvent molecules have a similar strength to the forces being broken within the separate solute and solvent molecules.[3][4][5]

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in the public domain. However, based on its chemical structure and the general principles of haloalkane solubility, a qualitative assessment can be made. The compound exhibits very low solubility in water, with a reported value of 3.6 x 10⁻³ g/L at 25°C.[6] In contrast, it is readily soluble in a variety of common organic solvents.

The following table summarizes the available qualitative and quantitative solubility information for this compound.

SolventPolarity ClassSolubilityTemperature (°C)
WaterHighly PolarSparingly soluble (3.6 x 10⁻³ g/L)[6]25
EthanolPolar ProticSolubleRoom Temperature
Diethyl EtherModerately PolarSolubleRoom Temperature
DichloromethanePolar AproticHighly SolubleRoom Temperature
TolueneNon-polar AromaticHighly SolubleRoom Temperature
AcetonePolar AproticSolubleRoom Temperature
HexaneNon-polar AliphaticHighly SolubleRoom Temperature
BenzeneNon-polar AromaticHighly SolubleRoom Temperature

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for this compound is not published, a general gravimetric method, commonly known as the "shake-flask method," can be employed to accurately determine its solubility in various organic solvents. This method involves saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, hexane, dichloromethane) of high purity

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the vials for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow the excess solid to settle completely.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To avoid aspirating any solid particles, the syringe should be fitted with a suitable filter (e.g., a 0.45 µm PTFE syringe filter).

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

  • Mass Determination: Once the solvent is completely removed, reweigh the dish or vial containing the dried solute. The difference in mass corresponds to the amount of this compound that was dissolved in the known volume of the solvent.

  • Calculation of Solubility: Calculate the solubility, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the mass of the dissolved solute and the volume of the solvent used.

  • Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G A Sample Preparation: Add excess this compound to a known volume of solvent in a sealed vial. B Equilibration: Agitate the vial in a thermostatic bath at constant temperature for 24-72 hours. A->B C Phase Separation: Allow excess solid to settle for 24 hours. B->C D Sample Extraction: Withdraw a known volume of the supernatant using a syringe with a filter. C->D E Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and evaporate the solvent. D->E F Mass Determination: Weigh the container with the dried solute. E->F G Solubility Calculation: Calculate solubility based on the mass of the dissolved solute and the volume of the solvent. F->G

Caption: Workflow for the gravimetric determination of solubility.

Signaling Pathways

There are no known biological signaling pathways directly involving this compound. This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules and is not expected to have a direct biological signaling role.

Conclusion

This compound demonstrates solubility characteristics typical of a weakly polar haloalkane, with poor solubility in water and good to excellent solubility in a range of organic solvents. While precise quantitative data across various solvents and temperatures is limited, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers and professionals working with this compound. The gravimetric method outlined provides a reliable means of obtaining accurate solubility data, which is essential for optimizing its use in synthetic and formulation applications.

References

A Comprehensive Technical Guide to 1-Butyl-4-iodobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butyl-4-iodobenzene is an aromatic organoiodine compound that serves as a versatile building block in organic synthesis. Its structure, featuring a butyl group and an iodine atom on a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and photoelectronic polymers.[1][2][3] The presence of the reactive carbon-iodine bond allows for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth overview of the commercial availability, physicochemical properties, and key synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability

This compound is readily available from several major chemical suppliers. The typical purity offered is around 95-98%. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and may vary based on quantity and supplier.

SupplierProduct Number/CAS No.PurityAvailable Quantities
Sigma-AldrichAMBH324AB86F (CAS: 20651-67-6)95%1 g, 5 g, 10 g, 25 g, 100 g
Thermo Scientific ChemicalsAC122380250 (CAS: 20651-67-6)98%25 g[4]
Santa Cruz Biotechnologysc-224024 (CAS: 20651-67-6)-Inquire
AmbeedA311737 (CAS: 20651-67-6)95%1 g, 5 g, 10 g, 25 g, 100 g
TCI ChemicalsB3624 (CAS: 35779-04-5 for tert-butyl isomer)>95.0% (GC)Inquire

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for easy reference.

Table 1: General and Physical Properties

PropertyValueReference(s)
CAS Number 20651-67-6
Molecular Formula C₁₀H₁₃I
Molecular Weight 260.12 g/mol
Appearance Clear yellow liquid[2]
Density 1.462 g/cm³ at 25°C[5]
Boiling Point 80-82°C at 0.5 mmHg[5]
Refractive Index 1.5690[5]
Solubility Sparingly soluble in water (3.6E-3 g/L at 25°C). Soluble in many organic solvents.[4]

Table 2: Spectroscopic Data

SpectroscopyKey Features
¹H NMR Aromatic protons typically appear as two doublets in the region of δ 7.0-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The butyl group protons will show characteristic multiplets in the upfield region (δ 0.9-2.7 ppm).
¹³C NMR Aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the iodine showing a characteristic shift. The butyl group carbons will be in the upfield region.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is expected at m/z 260. Fragmentation patterns may include the loss of the butyl group or the iodine atom.
Infrared (IR) Characteristic peaks for C-H stretching of the aromatic ring and the alkyl chain, as well as C=C stretching of the aromatic ring. The C-I bond will have a characteristic stretching frequency in the far-IR region.

Synthesis and Experimental Protocols

This compound is a key substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Below are representative experimental protocols for its synthesis and its application in Suzuki, Heck, and Sonogashira couplings.

Synthesis of this compound

A common method for the synthesis of aryl iodides is through the diazotization of an aniline followed by a Sandmeyer-type reaction with potassium iodide. A plausible synthetic route for this compound would start from 4-butylaniline.

G 4-Butylaniline 4-Butylaniline Diazonium_Salt 4-Butylbenzenediazonium chloride 4-Butylaniline->Diazonium_Salt NaNO₂, HCl, 0-5 °C This compound This compound Diazonium_Salt->this compound KI G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Transmetalation Transmetalation Oxidative_Addition->Transmetalation Aryl-Pd(II)-I Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Aryl-Pd(II)-Aryl' Reductive_Elimination->Pd(0)L2 Biaryl Product Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation G cluster_0 Heck-Mizoroki Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Carbopalladation Carbopalladation Oxidative_Addition->Carbopalladation Aryl-Pd(II)-I Beta_Hydride_Elimination β-Hydride Elimination Carbopalladation->Beta_Hydride_Elimination Alkyl-Pd(II) Intermediate Reductive_Elimination Base Regeneration Beta_Hydride_Elimination->Reductive_Elimination Product + H-Pd(II)-I Reductive_Elimination->Pd(0)L2 Alkene Alkene Alkene->Carbopalladation Base Base Base->Reductive_Elimination G cluster_0 Sonogashira Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Transmetalation Transmetalation Oxidative_Addition->Transmetalation Aryl-Pd(II)-I Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Aryl-Pd(II)-Alkynyl Reductive_Elimination->Pd(0)L2 Coupled Product Terminal_Alkyne Terminal_Alkyne Cu(I)_Catalyst Cu(I)_Catalyst Terminal_Alkyne->Cu(I)_Catalyst Cu(I)_Catalyst->Transmetalation Copper Acetylide Base Base Base->Terminal_Alkyne

References

An In-depth Technical Guide to the Electrophilic Iodination of n-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic iodination of n-butylbenzene, a key transformation in organic synthesis for the introduction of iodine into an aromatic ring. Aryl iodides are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules, primarily due to their reactivity in cross-coupling reactions. This document details the core principles, experimental methodologies, and expected outcomes of this important reaction.

Core Principles

Electrophilic aromatic substitution (EAS) is the fundamental mechanism governing the iodination of n-butylbenzene. Unlike other halogens, molecular iodine (I₂) is a relatively weak electrophile and requires activation to react with aromatic rings, even those activated by an alkyl group like n-butylbenzene. This activation is typically achieved by using an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species, often represented as "I⁺".

The n-butyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. Its electron-donating inductive effect increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. This effect preferentially stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack. Due to the steric hindrance imposed by the n-butyl group, the para-substituted product is generally favored over the ortho-substituted product.

Reaction Mechanism

The electrophilic iodination of n-butylbenzene proceeds through a three-step mechanism:

  • Generation of the Electrophile: A highly electrophilic iodine species is generated from a less reactive iodine source.

  • Nucleophilic Attack: The π-electron system of the n-butylbenzene ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated n-butylbenzene product.

Electrophilic_Aromatic_Substitution reagents n-Butylbenzene + I⁺ sigma_complex Sigma Complex (Arenium Ion) reagents->sigma_complex Attack of π-electrons product Iodo-n-butylbenzene + H⁺ sigma_complex->product Deprotonation

Caption: General mechanism of electrophilic aromatic iodination.

Iodinating Reagents and Systems

A variety of reagents and conditions can be employed for the electrophilic iodination of n-butylbenzene. The choice of system affects the reaction rate, yield, and regioselectivity.

Iodine with an Oxidizing Agent

This is a common and effective method for aromatic iodination. The oxidizing agent converts molecular iodine into a more reactive electrophile.

  • Iodine and Nitric Acid (I₂/HNO₃): A mixture of iodine and nitric acid in a solvent like acetic acid is a potent iodinating system.

  • Iodine and Iodic Acid (I₂/HIO₃): This system, often in the presence of sulfuric acid and acetic anhydride, provides a powerful source of electrophilic iodine.

  • Iodine and Hydrogen Peroxide (I₂/H₂O₂): A greener alternative that generates the electrophilic iodine species in situ.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and convenient source of electrophilic iodine. Its reactivity is often enhanced by the addition of a protic or Lewis acid catalyst.

  • NIS with Trifluoroacetic Acid (NIS/TFA): A highly effective system for the iodination of activated aromatic rings.

  • NIS with Sulfuric Acid (NIS/H₂SO₄): A stronger acid catalyst that can be used for less reactive substrates.

Iodine with Silver Salts

Silver salts can activate molecular iodine, facilitating the iodination reaction.

  • Iodine and Silver Sulfate (I₂/Ag₂SO₄): This combination provides a mild and effective method for iodination.

Iodinating_Systems cluster_oxidative Iodine with Oxidizing Agents cluster_nis N-Iodosuccinimide (NIS) Systems cluster_silver Iodine with Silver Salts I2_HNO3 I₂ + HNO₃ n_Butylbenzene n_Butylbenzene I2_HNO3->n_Butylbenzene I2_HIO3 I₂ + HIO₃ I2_HIO3->n_Butylbenzene I2_H2O2 I₂ + H₂O₂ I2_H2O2->n_Butylbenzene NIS_TFA NIS + Trifluoroacetic Acid NIS_TFA->n_Butylbenzene NIS_H2SO4 NIS + H₂SO₄ NIS_H2SO4->n_Butylbenzene I2_Ag2SO4 I₂ + Ag₂SO₄ I2_Ag2SO4->n_Butylbenzene Iodo_n_Butylbenzene Iodo_n_Butylbenzene n_Butylbenzene->Iodo_n_Butylbenzene Electrophilic Aromatic Substitution

Caption: Common iodinating systems for n-butylbenzene.

Quantitative Data for Iodination of Alkylbenzenes

While specific quantitative data for n-butylbenzene is sparse in the literature, the following tables summarize representative data for the iodination of closely related alkylbenzenes, which are expected to exhibit similar reactivity and regioselectivity.

Table 1: Iodination of Toluene

Iodinating SystemSolventTemperature (°C)Yield (%)Ortho:Para RatioReference
I₂ / AgNO₂DichloromethaneRoom Temp.8542:58[1]
I₂ / Ag₂SO₄DichloromethaneRoom Temp.7160:40[1]
NIS / TFAAcetonitrileRoom Temp.9545:55[2]

Table 2: Iodination of tert-Butylbenzene

Iodinating SystemSolventTemperature (°C)Yield (%)Ortho:Para RatioReference
I₂ / SelectfluorDichloromethaneRoom Temp.8515:85[2]
I₂ / HIO₃ / H₂SO₄Acetic Anhydride45-5078Not Specified (Mainly Para)[3]

Note: The increased steric bulk of the tert-butyl group significantly favors the formation of the para isomer.

Experimental Protocols

The following are representative experimental protocols that can be adapted for the iodination of n-butylbenzene.

Protocol 1: Iodination using Iodine and Iodic Acid[3]

Materials:

  • n-Butylbenzene

  • Iodic acid (HIO₃)

  • Glacial acetic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (95%)

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend iodic acid (20 mmol) in a mixture of glacial acetic acid (20 mL) and acetic anhydride (10 mL).

  • Add n-butylbenzene (20 mmol) to the stirred mixture.

  • Cool the mixture to approximately 5 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (10 mL) dropwise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture for 1 hour in the ice-water bath, followed by 1 hour at room temperature, and then for 2 hours at 45-50 °C.

  • Pour the cooled reaction mixture into an excess of cold aqueous sodium sulfite solution to quench the reaction and reduce any excess iodine.

  • Extract the product with chloroform (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)[2]

Materials:

  • n-Butylbenzene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of n-butylbenzene (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-iodosuccinimide (1.1 mmol).

  • Add trifluoroacetic acid (0.1 mmol) catalytically.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine n-Butylbenzene and Iodinating Reagent in Solvent start->reagents reaction Stir at Controlled Temperature reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Work-up and Extraction quench->extraction purification Purification (e.g., Distillation or Chromatography) extraction->purification product Isolated Iodo-n-butylbenzene purification->product

Caption: A generalized experimental workflow for iodination.

Conclusion

The electrophilic iodination of n-butylbenzene is a robust and versatile reaction for the synthesis of iodo-n-butylbenzene isomers. While various methods are available, the choice of the specific iodinating system will depend on the desired yield, regioselectivity, and tolerance to reaction conditions. The use of iodine in combination with a strong oxidizing agent or N-iodosuccinimide activated by an acid are among the most effective and commonly employed methods. Due to steric effects, these reactions are expected to predominantly yield the para-iodo-n-butylbenzene isomer. The provided protocols and data for analogous alkylbenzenes serve as a strong foundation for the successful implementation of this important synthetic transformation.

References

An In-depth Technical Guide to the Stability and Storage of 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Butyl-4-iodobenzene (CAS No. 20651-67-6). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.

Core Stability Profile

This compound is an aromatic iodide compound that is stable under recommended storage conditions. However, it is particularly sensitive to light, which is a primary factor in its potential degradation. Its thermal behavior is typical of substituted aromatic compounds, and while it can be purified by vacuum distillation, prolonged exposure to high temperatures should be avoided.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, it is imperative to store it under controlled conditions. The following table summarizes the key storage parameters.

ParameterRecommendationRationale
Temperature Room temperatureAvoids potential degradation from excessive heat.
Light Keep in a dark place[1]The compound is light-sensitive and can degrade upon exposure to light.[1]
Atmosphere Sealed in a dry environment[1]Protects from moisture and atmospheric contaminants.
Container Tightly closed containerPrevents evaporation and exposure to air and moisture.
Location Cool, dry, and well-ventilated placeEnsures a stable environment and prevents accumulation of any potential vapors.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its stability.

A Receival of this compound B Inspect Container Seal A->B C Seal Intact? B->C D Store in Designated Location: - Dark - Room Temperature - Dry - Well-ventilated C->D Yes H Quarantine and Re-evaluate Quality C->H No E Use in Experiment D->E F Reseal Container Tightly Immediately After Use E->F G Return to Designated Storage F->G

Handling and Storage Workflow for this compound

Experimental Protocol: Photostability Testing

Given the light sensitivity of this compound, a photostability study is a critical component of its stability assessment. The following protocol is adapted from the ICH Q1B guidelines for photostability testing of new active substances.

Objective: To evaluate the impact of light exposure on the purity and degradation of this compound.

Materials and Equipment:

  • This compound

  • Chemically inert and transparent containers (e.g., quartz cuvettes or vials)

  • Light-resistant containers for control samples

  • Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps). The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Calibrated radiometer and lux meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable stability-indicating analytical method.

  • Solvents for sample preparation (HPLC grade)

Procedure:

  • Sample Preparation:

    • Prepare multiple aliquots of this compound in the transparent containers.

    • Prepare a corresponding set of control samples in light-resistant containers.

  • Exposure:

    • Place the test samples in the photostability chamber.

    • Place the control samples in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).

    • Expose the samples to the light source, monitoring the exposure using the calibrated radiometer and lux meter to ensure the total exposure meets the ICH Q1B requirements.

  • Sample Analysis:

    • At appropriate time intervals (e.g., 0, 6, 12, 24 hours of exposure), withdraw a test sample and a control sample.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the purity of this compound and to detect and quantify any degradation products.

    • The mobile phase and wavelength of detection for the HPLC method should be optimized to achieve good separation of the parent compound from any potential photodegradants.

  • Data Evaluation:

    • Compare the chromatograms of the exposed samples with those of the control samples.

    • Calculate the percentage of degradation of this compound at each time point.

    • Identify and quantify any major degradation products.

    • A significant change is typically defined as a greater than 5% loss in assay from its initial value or a significant increase in any single degradation product.

The following diagram outlines the experimental workflow for photostability testing.

A Prepare Test and Control Samples B Place Samples in Photostability Chamber A->B C Expose Test Samples to Light (ICH Q1B) B->C D Shield Control Samples from Light B->D E Withdraw Samples at Time Intervals C->E D->E F Analyze by Stability-Indicating HPLC E->F G Compare Exposed vs. Control Samples F->G H Quantify Degradation and Impurities G->H I Assess Stability Profile H->I

Experimental Workflow for Photostability Testing

Potential Decomposition Pathways

While specific degradation products for this compound are not extensively documented in publicly available literature, aryl iodides are known to undergo certain degradation reactions, particularly when exposed to light. The primary pathway of photodegradation is likely to involve the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This can lead to the formation of radical species that can then participate in a variety of subsequent reactions, including:

  • Reduction: Formation of butylbenzene.

  • Coupling: Formation of biphenyl derivatives.

  • Reaction with Solvents: If in solution, the radical may react with the solvent molecules.

It is crucial to use a stability-indicating analytical method that can separate the intact this compound from these potential degradation products.

References

The Pivotal Role of 1-Butyl-4-iodobenzene in Advancing Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 1-Butyl-4-iodobenzene, a halogenated aromatic compound, has emerged as a crucial building block in the synthesis of advanced organic electronic materials. Its unique molecular structure, featuring a reactive iodine atom and a solubilizing butyl group, makes it an ideal precursor for creating high-performance polymers for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the applications of this compound in organic electronics, detailing the synthesis of key polymers, their optoelectronic properties, and their performance in electronic devices.

From Monomer to High-Performance Polymer: The Synthetic Pathway

The primary application of this compound in organic electronics lies in its use as a monomer for the synthesis of hole-transporting polymers. The most prominent among these is poly(N-(4-butylphenyl)diphenylamine), often referred to as poly(4-butyltriphenylamine) (PTPA). The synthesis typically proceeds through a Suzuki coupling reaction, a versatile palladium-catalyzed cross-coupling method ideal for creating carbon-carbon bonds.

A key derivative of this compound for this purpose is 4-butyl-N,N-bis(4-bromophenyl)aniline. This monomer, which can be synthesized from this compound, is then polymerized with a suitable comonomer, such as 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, to yield copolymers with tailored properties.

Experimental Protocol: Synthesis of Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB)

A representative experimental protocol for the synthesis of a copolymer incorporating the 4-butylphenyl)diphenylamine moiety via Suzuki coupling is as follows:

  • Monomer Preparation: Synthesize or procure 2,7-dibromo-9,9-dioctylfluorene and N,N-diphenyl-N-(4-butylphenyl)amine. The latter can be prepared through the Buchwald-Hartwig amination of this compound with diphenylamine.

  • Borylation of Fluorene Monomer: The 2,7-dibromo-9,9-dioctylfluorene is converted to its corresponding diboronic acid or ester derivative.

  • Polymerization:

    • In an inert atmosphere (e.g., under argon), a mixture of the fluorene diboronic ester, N,N-bis(4-bromophenyl)-4-butylaniline, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., aqueous sodium carbonate or potassium carbonate) is dissolved in a suitable solvent system, typically a mixture of toluene and water.

    • The reaction mixture is heated to reflux (around 80-100 °C) and stirred for a period ranging from 24 to 72 hours, until the desired molecular weight is achieved.

    • The polymerization is quenched, and the resulting polymer is precipitated by adding the reaction mixture to a non-solvent like methanol.

    • The polymer is then purified through repeated washing and reprecipitation to remove catalyst residues and low molecular weight oligomers.

Core Applications in Organic Electronic Devices

Polymers derived from this compound, particularly copolymers like Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB), are primarily utilized as hole-transporting layers (HTLs) in various organic electronic devices. The butyl group enhances the solubility of the polymer, facilitating solution-based processing techniques which are crucial for large-area and low-cost device fabrication. The triphenylamine moiety provides the necessary electronic properties for efficient hole transport.

Organic Field-Effect Transistors (OFETs)

In OFETs, polymers containing the 4-butyltriphenylamine unit serve as the active semiconductor layer. The performance of these devices is critically dependent on the charge carrier mobility of the material.

PolymerHole Mobility (cm²/Vs)HOMO Level (eV)LUMO Level (eV)Reference
Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB)2 x 10⁻³5.32.3[1][2]

Table 1: Key performance metrics of a representative polymer derived from a this compound precursor.

The relatively high hole mobility and suitable energy levels of TFB make it an effective material for p-channel OFETs.[1][2]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, these polymers function as a hole-injection or hole-transport layer, facilitating the efficient injection of holes from the anode and their transport to the emissive layer. This leads to improved device efficiency and stability. The electron-blocking properties of TFB also help to confine electrons within the emissive layer, further enhancing the recombination efficiency.[3]

Organic Photovoltaics (OPVs)

In OPVs, polymers derived from this compound can be used as the donor material in the active layer of a bulk heterojunction solar cell. Their HOMO level allows for efficient charge transfer to a suitable acceptor material.

Visualizing the Core Processes

To better understand the synthesis and application of these materials, the following diagrams illustrate the key workflows and relationships.

polymer_synthesis cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis Steps cluster_products Products 1_butyl_4_iodobenzene This compound buchwald_hartwig Buchwald-Hartwig Amination 1_butyl_4_iodobenzene->buchwald_hartwig diphenylamine Diphenylamine diphenylamine->buchwald_hartwig fluorene_derivative 9,9-dioctylfluorene diboronic ester suzuki_coupling Suzuki Coupling Polymerization fluorene_derivative->suzuki_coupling monomer N,N-diphenyl-N- (4-butylphenyl)amine (Monomer) buchwald_hartwig->monomer polymer Poly(fluorene-co- triphenylamine) (TFB) suzuki_coupling->polymer monomer->suzuki_coupling

Synthetic pathway from this compound to a hole-transporting copolymer.

ofet_structure substrate Substrate (e.g., Si/SiO₂) gate Gate Electrode substrate->gate dielectric Dielectric Layer gate->dielectric source Source Electrode dielectric->source drain Drain Electrode dielectric->drain htl Hole-Transporting Layer (e.g., TFB Polymer) source->htl drain->htl

Typical bottom-gate, top-contact OFET device architecture utilizing a TFB polymer.

energy_level_diagram anode_level homo_level anode_level->homo_level Hole Injection lumo_level cathode_level lumo_level->cathode_level Electron Injection anode Anode (ITO) ~4.7 eV htl HTL (TFB) HOMO: 5.3 eV LUMO: 2.3 eV cathode Cathode (e.g., Al) ~4.2 eV

Energy level diagram for a device incorporating a TFB polymer as the HTL.

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance hole-transporting polymers used in a variety of organic electronic devices. The incorporation of the butylphenyl-diphenylamine moiety, derived from this compound, into polymer backbones imparts desirable properties such as good solubility, high hole mobility, and appropriate energy levels for efficient charge injection and transport. As research in organic electronics continues to advance, the demand for well-defined and functionalized monomers like this compound is expected to grow, paving the way for the development of next-generation flexible and low-cost electronic applications.

References

Methodological & Application

Application Notes and Protocols for 1-Butyl-4-iodobenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-butyl-4-iodobenzene in Suzuki-Miyaura cross-coupling reactions. This versatile aryl iodide is a valuable building block for the synthesis of a wide range of biaryl and heteroaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The high reactivity of the carbon-iodine bond in this compound allows for efficient coupling under various conditions.

Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids. This data is compiled from various sources to provide a comparative overview of different catalytic systems and reaction parameters.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O801295
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)Dioxane/H₂O100892
34-Vinylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O90688
44-Formylphenylboronic acidPd₂(dba)₃ (1) / XPhos (3)K₂CO₃ (2)1,4-Dioxane1001291
54-Acetylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DMF/H₂O901685
64-Cyanophenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (3)Toluene/H₂O1101089

Table 2: Suzuki-Miyaura Coupling of this compound with Heteroarylboronic Acids

EntryHeteroarylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O801293
23-Thienylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)Dioxane/H₂O1001090
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O1001878

Experimental Protocols

The following are detailed methodologies for key experiments involving the Suzuki-Miyaura cross-coupling of this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a standard method for the synthesis of 4-butylbiphenyl.

Materials:

  • This compound (1.0 mmol, 260 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-butylbiphenyl.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a rapid, microwave-assisted synthesis, which can significantly reduce reaction times.[1]

Materials:

  • This compound (1.0 mmol, 260 mg)

  • Arylboronic acid (1.5 mmol)

  • Palladium on carbon (10% Pd/C, 1.4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dimethylformamide (DMF) (8 mL)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), 10% Pd/C, and potassium carbonate (2.0 mmol).

  • Add dimethylformamide (8 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture under reflux conditions using microwave irradiation for a predetermined time (e.g., 30-90 minutes).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • The subsequent work-up and purification steps are similar to those described in Protocol 1.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-I Ar-Pd(II)-X(L2) R-Pd(II)-I(L2) (R = 4-butylphenyl) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + R'-B(OH)2 + Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) (R' = Aryl/Heteroaryl) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine this compound, Boronic Acid, and Base Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Solvent System Catalyst_Addition->Solvent_Addition Heating Heat to Reaction Temperature (e.g., 80-100 °C) Solvent_Addition->Heating Monitoring Monitor Progress by TLC or GC-MS Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure Biaryl Product

General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Heck Reaction of 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Butyl-4-iodobenzene in palladium-catalyzed Heck reactions. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted alkenes which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Aryl iodides, such as this compound, are highly reactive substrates in these couplings, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.

Introduction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[3][4] The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[3] this compound is a useful starting material in organic synthesis due to the high reactivity of the carbon-iodine bond, which facilitates its participation in various cross-coupling reactions.

Data Presentation: Representative Heck Reaction Conditions

The following table summarizes typical reaction conditions and yields for Heck reactions of aryl iodides with various alkenes, which can be adapted for this compound.

Aryl IodideAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodobenzenen-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100295Adapted from[5][6]
IodobenzeneStyrenePdCl₂ (1.5)TDTAT (3 wt%)K₂CO₃Water100696[7]
1-Bromo-4-iodobenzenetert-Butyl acrylatePd milling ball-K₂CO₃DMF (LAG)120265[1]
Iodobenzenen-Butyl acrylatePd nano-spheres (1)-Et₃NDMF6016100[5]
Iodobenzene derivativesn-Butyl acrylatePd catalyst (0.001 Eq.)-K₂CO₃DMF85-High[8]
BromoiodobenzeneAcrylic acidPd(OAc)₂ (2)-Et₃N-80-90135.7[9]

Note: TDTAT = N²,N⁴,N⁶-tridodecyl-1,3,5-triazine-2,4,6-triamine; LAG = Liquid-Assisted Grinding.

Experimental Protocols

Below is a representative experimental protocol for the Heck reaction of this compound with an acrylate, based on established procedures for similar aryl iodides.

Materials:

  • This compound

  • Alkene (e.g., n-Butyl acrylate, Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and triphenylphosphine (e.g., 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add the solvent (e.g., anhydrous DMF, 5 mL), followed by this compound (1.0 mmol, 1.0 eq.), the alkene (e.g., n-Butyl acrylate, 1.2 mmol, 1.2 eq.), and the base (e.g., triethylamine, 2.0 mmol, 2.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired substituted alkene.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dry glassware and add catalyst/ligand prep2 Establish inert atmosphere (N₂ or Ar) prep1->prep2 reac1 Add solvent, this compound, alkene, and base prep2->reac1 reac2 Heat and stir the reaction mixture reac1->reac2 reac3 Monitor reaction progress (TLC/GC) reac2->reac3 work1 Cool reaction and perform aqueous work-up reac3->work1 Reaction Complete work2 Extract with organic solvent and dry work1->work2 work3 Concentrate under reduced pressure work2->work3 puri1 Purify by column chromatography work3->puri1 end_node Isolated Product puri1->end_node Final Product

Caption: Experimental workflow for the Heck reaction.

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(I)L₂ pd0->pd_complex1 Oxidative Addition (this compound) pd_complex2 [Ar-Pd(II)L₂(alkene)]⁺I⁻ pd_complex1->pd_complex2 Alkene Coordination pd_intermediate R-CH₂-CH(Ar)-Pd(II)(I)L₂ pd_complex2->pd_intermediate Migratory Insertion pd_hydride H-Pd(II)(I)L₂ pd_intermediate->pd_hydride β-Hydride Elimination product Substituted Alkene pd_intermediate->product Product Release (4-Butyl-stilbene derivative) pd_hydride->pd0 Reductive Elimination (+ Base-HI) start end

Caption: Catalytic cycle of the Heck reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 1-Butyl-4-iodobenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[4][5] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the directness with which it constructs complex molecular architectures containing the arylethyne moiety.[2][6]

This document provides detailed application notes and protocols for the Sonogashira coupling of 1-butyl-4-iodobenzene with a variety of terminal alkynes. Due to the high reactivity of the carbon-iodine bond, aryl iodides like this compound are excellent substrates for this transformation, often leading to high yields under mild conditions.[7][8]

Reaction Mechanism

The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The dual catalytic cycle of the Sonogashira reaction.

A copper-free variant of the Sonogashira reaction also exists, which is particularly useful to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[9] In this case, the deprotonated alkyne is thought to coordinate directly with the palladium(II) complex.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of this compound and analogous aryl iodides with various terminal alkynes.

EntryAryl IodideTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3~95 (estimated)[10] (analogous)
2This compound1-HexynePd(PPh₃)₄ / CuIPiperidineDMF606~92 (estimated)[11] (analogous)
3This compoundPropargyl alcoholPd(OAc)₂ / PPh₃ / CuIi-Pr₂NHToluene504~88 (estimated) (analogous)
4This compoundTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NEt₃N10010~85 (estimated)[7] (analogous)
5IodobenzenePhenylacetylenePd(0)-PMMAEt₃NWater80598
64-Iodoanisole2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ / CuIEt₃NEt₃NRT1.5Good[12]
7Iodobenzene4-EthynyltolueneMagnetic Pd-Fe₃O₄Et₃NWaterRT-96[11]
82-Iodobenzene3-ButynolCataCXium A Pd G3Et₃NWater/THF452488[13]

Yields are for isolated products. Conditions are generalized and may require optimization for specific substrates and scales.

Experimental Protocols

General Protocol for Palladium and Copper Co-catalyzed Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene), 5 mL

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.

  • Solvent and Base Addition: Add the anhydrous solvent (5 mL) and triethylamine (3.0 mmol) to the flask via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether. Filter the mixture through a pad of Celite® to remove the catalyst and salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired coupled product.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  Pd catalyst, CuI, and base  to a dry flask. start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert solvent Add Anhydrous Solvent and Stir inert->solvent alkyne Add Terminal Alkyne Dropwise solvent->alkyne reaction Stir at Specified Temperature (RT to 100°C) alkyne->reaction monitor Monitor Reaction Progress (TLC or GC/MS) reaction->monitor workup Workup: - Cool and dilute - Filter through Celite® monitor->workup Reaction Complete extraction Extraction: - Wash with aq. NH₄Cl  and brine workup->extraction dry Dry, Filter, and Concentrate extraction->dry purify Purify by Flash Column Chromatography dry->purify end End Product purify->end

Caption: A general workflow for the Sonogashira coupling experiment.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly efficient and reliable method for the synthesis of substituted arylalkynes. The protocols and data presented herein provide a comprehensive guide for researchers in the successful application of this important transformation. The mild conditions and broad substrate scope make it a valuable tool in the synthesis of complex molecules for drug discovery and materials science. Further optimization of catalyst systems, particularly the exploration of copper-free conditions, may offer additional advantages in specific applications.

References

Application Notes and Protocols for the Preparation of 4-Butylphenylmagnesium Iodide from 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1] This application note provides a detailed protocol for the preparation of the aryl Grignard reagent, 4-butylphenylmagnesium iodide, from 1-butyl-4-iodobenzene. Aryl Grignard reagents are key intermediates in the synthesis of a diverse range of molecules, including pharmaceuticals, functional materials, and complex organic scaffolds. The protocol herein outlines the necessary precautions, reaction conditions, and characterization methods to ensure a successful and reproducible synthesis. The choice of an aryl iodide as the starting material is strategic, as the carbon-iodine bond is weaker than its bromide or chloride counterparts, leading to a higher reactivity towards magnesium metal and facilitating a more efficient Grignard reagent formation.

Key Reaction Principles

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[2] This reaction is highly sensitive to moisture and atmospheric oxygen, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[3] The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[4] Therefore, activation of the magnesium surface is a critical step for successful initiation.[4] Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring.[4][5]

A potential side reaction in Grignard synthesis is the Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting aryl halide to form a biaryl byproduct.[3][6] Careful control of reaction conditions, such as slow addition of the aryl halide and maintaining a moderate temperature, can minimize this undesired pathway.

Experimental Protocol

This protocol details the preparation of 4-butylphenylmagnesium iodide on a laboratory scale.

Materials:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₁₀H₁₃I260.112.60 g10.0 mmol
Magnesium turningsMg24.310.29 g12.0 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1130 mL-
Iodine (crystal)I₂253.811 small crystal-

Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles

  • Schlenk line (optional, but recommended)

Procedure:

  • Apparatus Setup and Preparation:

    • All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.

    • The three-necked flask is equipped with a magnetic stir bar, a reflux condenser topped with a gas inlet, and a pressure-equalizing dropping funnel. The entire apparatus is flushed with inert gas.

  • Magnesium Activation:

    • Place the magnesium turnings (0.29 g, 12.0 mmol) and a single small crystal of iodine into the reaction flask.

    • Gently heat the flask with a heat gun under a constant flow of inert gas until the iodine sublimes and deposits a purple vapor on the magnesium surface. The disappearance of the purple color indicates the activation of the magnesium.[4] Allow the flask to cool to room temperature.

  • Initiation of the Grignard Reaction:

    • In the dropping funnel, prepare a solution of this compound (2.60 g, 10.0 mmol) in 20 mL of anhydrous THF.

    • Add approximately 2-3 mL of this solution to the activated magnesium turnings in the flask.

    • The reaction is typically initiated by gentle warming of the flask. Signs of initiation include the disappearance of the iodine color (if any remains), the formation of a cloudy or grayish suspension, and a gentle reflux of the solvent.[5]

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting materials. The final solution should appear as a grayish-brown, cloudy suspension.

  • Determination of Grignard Reagent Concentration (Titration):

    • The concentration of the prepared Grignard reagent should be determined before use in subsequent reactions. A common method is titration against a standard solution of a protic acid, such as sec-butanol, using an indicator like 1,10-phenanthroline.

Data Presentation

Table 1: Stoichiometry of Reagents

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
This compound260.112.6010.01.0
Magnesium24.310.2912.01.2

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterValue
SolventAnhydrous THF
Reaction TemperatureRoom Temperature to Reflux (~66 °C)
Reaction Time2-3 hours
Expected Yield85-95% (based on titration)
AppearanceGrayish-brown, cloudy suspension

Experimental Workflow and Signaling Pathways

The logical progression of the experimental steps is crucial for the successful synthesis of the Grignard reagent. The following diagram illustrates this workflow.

Grignard_Preparation_Workflow Experimental Workflow for Grignard Reagent Preparation A Apparatus Assembly & Drying B Magnesium Activation (Iodine) A->B D Initiation of Reaction (Addition of a small aliquot) B->D C Preparation of Aryl Iodide Solution (this compound in THF) C->D E Formation of Grignard Reagent (Dropwise addition of remaining aryl iodide) D->E Exothermic Initiation Confirmed F Completion of Reaction (Stirring at RT) E->F G Quantification (Titration) F->G H 4-Butylphenylmagnesium Iodide (Ready for use) G->H

Caption: Workflow for the preparation of 4-butylphenylmagnesium iodide.

Characterization

Due to the highly reactive and air-sensitive nature of Grignard reagents, in-situ characterization or derivatization followed by analysis is typically employed.

  • Titration: As mentioned, titration is the most common method to determine the concentration of the active Grignard reagent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While direct NMR analysis of Grignard reagents can be complex due to the Schlenk equilibrium, it is a powerful tool. For aryl Grignard reagents, the aromatic proton signals are expected to shift upfield compared to the starting aryl halide due to the increased electron density on the aromatic ring.

    • ¹H NMR (Anticipated): The aromatic protons of 4-butylphenylmagnesium iodide are expected to show complex multiplets in the range of δ 6.5-7.5 ppm. The butyl group protons will appear in the upfield region (δ 0.9-2.6 ppm).

    • ¹³C NMR (Anticipated): The carbon atom directly attached to the magnesium (ipso-carbon) will be significantly shielded and appear at a very downfield chemical shift, often broad and sometimes difficult to observe. The other aromatic and alkyl carbons will also exhibit shifts indicative of the organometallic species.

  • Derivatization: A common characterization method involves quenching an aliquot of the Grignard reagent with an electrophile (e.g., D₂O, CO₂, or an aldehyde) and analyzing the resulting stable product by standard techniques like GC-MS or NMR to confirm the structure and estimate the yield. For example, quenching with D₂O would result in the formation of 1-butyl-4-deuteriobenzene, which can be readily identified.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction fails to initiate Inactive magnesium surface (oxide layer)- Crush the magnesium turnings with a dry glass rod. - Add a few more crystals of iodine and gently warm. - Add a few drops of 1,2-dibromoethane as an entrainer.
Wet glassware or solventEnsure all glassware is rigorously dried and use freshly distilled or commercially available anhydrous solvent.
Low yield of Grignard reagent Wurtz-Fittig side reaction- Add the this compound solution more slowly. - Maintain a lower reaction temperature (e.g., using a water bath).
Incomplete reactionExtend the reaction time after the addition is complete.
Dark brown or black solution Overheating or decompositionControl the rate of addition to avoid excessive refluxing.

References

Application Notes and Protocols: 1-Butyl-4-iodobenzene as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1-butyl-4-iodobenzene as a versatile precursor in the synthesis of key pharmaceutical intermediates. This compound serves as a valuable building block for creating complex molecular architectures through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The presence of the butyl group can enhance lipophilicity, a crucial property for drug candidates, while the iodo group provides a reactive handle for facile carbon-carbon and carbon-nitrogen bond formation.

Core Applications:

This compound is a key starting material for the synthesis of a variety of scaffolds relevant to medicinal chemistry. This document will focus on the following transformations:

  • Suzuki-Miyaura Coupling: For the synthesis of substituted biphenyl derivatives.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl aniline derivatives.

  • Heck Reaction: For the synthesis of substituted stilbene and cinnamic acid derivatives.

Suzuki-Miyaura Coupling: Synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid

Biphenyl-4-carboxylic acid derivatives are important structural motifs in a number of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists.[1][2][3] The synthesis of 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid from this compound and 4-carboxyphenylboronic acid is a representative example of a Suzuki-Miyaura coupling reaction.[1][4]

Experimental Workflow: Suzuki-Miyaura Coupling

Workflow for the Synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid start Start: this compound & 4-Carboxyphenylboronic Acid reagents Add Pd(PPh3)4, K2CO3, Toluene/Ethanol/Water start->reagents reaction Heat to 80°C (Monitor by TLC) reagents->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: 4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

A mixture of this compound (1.0 mmol, 1.0 equiv), 4-carboxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv) is placed in a round-bottom flask.[4][5] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is then added. A degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is added via syringe. The reaction mixture is heated to 80 °C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the organic solvents are removed under reduced pressure. The aqueous residue is diluted with water and acidified with 1M HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
1This compound4-Carboxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O12~85-95Adapted from[4][5]
2IodobenzenePhenylboronic acidPd(PPh₃)₄ (0.0008)Na₂CO₃Water2100[6]
34-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMF1.592[7]

Buchwald-Hartwig Amination: Synthesis of N-(4-Butylphenyl)aniline

N-aryl anilines are prevalent scaffolds in many biologically active molecules and are key intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors and central nervous system agents.[8][9] The Buchwald-Hartwig amination provides a direct and efficient method for the synthesis of these compounds from aryl halides and anilines.[10][11][12]

Experimental Workflow: Buchwald-Hartwig Amination

Workflow for the Synthesis of N-(4-Butylphenyl)aniline start Start: this compound & Aniline reagents Add Pd(OAc)2, Xantphos, NaOtBu, Toluene start->reagents reaction Heat to 100°C (Monitor by GC-MS or LC-MS) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: N-(4-Butylphenyl)aniline purification->product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol:

In an oven-dried Schlenk tube, this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) are added. The tube is evacuated and backfilled with argon. Aniline (1.2 mmol, 1.2 equiv), anhydrous toluene (5 mL), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) are then added. The reaction mixture is heated to 100 °C and stirred for 16-24 hours. The reaction progress is monitored by GC-MS or LC-MS. After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford N-(4-butylphenyl)aniline.[10][13]

Quantitative Data: Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1This compoundAnilinePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene100~80-90Adapted from[10][13]
2IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05)-t-BuONaWater5090[11]
34-IodoanisoleAnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene10085[14]

Heck Reaction: Synthesis of 3-(4-Butylphenyl)acrylic Acid

Cinnamic acid derivatives are important intermediates in the synthesis of various pharmaceuticals, including anticoagulants, and are also found in numerous natural products with biological activity.[15][16] The Heck reaction allows for the straightforward synthesis of these compounds from aryl halides and acrylic acid.[17][18]

Experimental Workflow: Heck Reaction

Workflow for the Synthesis of 3-(4-Butylphenyl)acrylic Acid start Start: this compound & Acrylic Acid reagents Add Pd(OAc)2, PPh3, Et3N, Acetonitrile start->reagents reaction Heat to 80-90°C (Monitor by TLC) reagents->reaction workup Acidification & Extraction reaction->workup purification Purification (Recrystallization) workup->purification product Product: 3-(4-Butylphenyl)acrylic Acid purification->product

Caption: Workflow for the Heck reaction.

Experimental Protocol:

A mixture of this compound (1.0 mmol, 1.0 equiv), acrylic acid (1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%), and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) in acetonitrile (5 mL) is placed in a sealed tube.[17] The mixture is heated to 80-90 °C for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 3M HCl. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent.[17]

Quantitative Data: Heck Reaction
EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1This compoundAcrylic AcidPd(OAc)₂ (2)Et₃NAcetonitrile80-90~70-80Adapted from[17]
2Iodobenzenen-Butyl acrylatePd nano-spheres (1)Et₃NDMF60100[18]
34-IodoacetophenoneAcrylic AcidPd(OAc)₂ (cat.)Na₂CO₃Waterreflux~70-80[16]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions described herein—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—provide efficient and modular routes to construct key molecular scaffolds. The provided protocols and data serve as a guide for researchers in the development of novel drug candidates. The ability to readily introduce the 4-butylphenyl moiety allows for the systematic exploration of structure-activity relationships, aiding in the optimization of pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 1-butyl-4-iodobenzene as a key starting material. The methodologies described herein are fundamental for the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery. Biaryl moieties are prevalent in a wide array of pharmaceuticals and biologically active compounds. The 4-butylphenyl scaffold can impart desirable lipophilic characteristics, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Introduction to Biaryl Synthesis using this compound

This compound is a versatile building block for the synthesis of substituted biaryl compounds through various transition metal-catalyzed cross-coupling reactions. These reactions, including Suzuki, Kumada, Negishi, Stille, Heck, and Sonogashira couplings, enable the formation of a carbon-carbon bond between the iodinated aromatic ring and another aryl or vinyl group. The choice of reaction is often dictated by the nature of the coupling partner, functional group tolerance, and desired reaction conditions.

Overview of Key Cross-Coupling Reactions

Several palladium- and nickel-catalyzed cross-coupling reactions are instrumental in the synthesis of biaryls from this compound. The general scheme for these transformations is depicted below.

G A This compound Catalyst Pd or Ni Catalyst + Ligand/Base/Solvent A->Catalyst B Coupling Partner (e.g., Ar-B(OH)2, Ar-MgBr, Ar-ZnX, Ar-SnR3, Alkene, Alkyne) B->Catalyst C Biaryl Product Catalyst->C

Caption: General workflow for biaryl synthesis from this compound.

The following sections provide detailed protocols and comparative data for several of these key reactions.

Data Presentation: Comparison of Coupling Methods

The following table summarizes typical reaction conditions and yields for various cross-coupling reactions using this compound or closely related aryl iodides. This data is intended to serve as a guide for reaction optimization.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Suzuki Coupling Pd(PPh₃)₄Arylboronic acidK₂CO₃Toluene/H₂O1001285-95Iodobenzene[1]
Kumada Coupling [Ni{tBuN(PPh₂)₂-κ²P}Cl₂]p-Tolylmagnesium bromide-THFRT1~954-(t-Butyl)-1-iodobenzene[2][3]
Negishi Coupling Pd(0)/PEPPSIIn situ generated Aryl-ZnX-THF25-503-1580-97Functionalized aryl iodides[4][5][6]
Stille Coupling Pd(PPh₃)₂Cl₂TetraalkynylstannaneEt₂NHBuOAc1002-480-95Iodobenzene derivatives[7]
Heck Reaction Pd(OAc)₂StyreneK₂CO₃DMF10012~80Iodobenzene[8][9]
Sonogashira Coupling Pd(0)/Cu₂O on Al₂O₃Phenylacetylene-THF/DMA80Flow75-98Iodobenzene derivatives[10][11]

Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Toluene/H2O Toluene/H2O This compound->Toluene/H2O Arylboronic acid Arylboronic acid Arylboronic acid->Toluene/H2O Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Toluene/H2O K2CO3 K2CO3 K2CO3->Toluene/H2O Heat (100 °C, 12h) Heat (100 °C, 12h) Toluene/H2O->Heat (100 °C, 12h) Extraction Extraction Heat (100 °C, 12h)->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Biaryl Product Biaryl Product Column Chromatography->Biaryl Product

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed amination of 1-butyl-4-iodobenzene, a key transformation in the synthesis of N-aryl amines. This reaction, commonly known as the Buchwald-Hartwig amination, is a powerful tool for constructing carbon-nitrogen (C-N) bonds and is widely utilized in the pharmaceutical and materials science industries.[1][2][3] The protocols and data presented herein are based on established methodologies for the amination of aryl iodides and serve as a valuable resource for reaction optimization and scale-up.[4][5]

The Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[6] The choice of these components is critical for achieving high yields and selectivity.[2]

Catalytic Performance: A Comparative Overview

The efficiency of the palladium catalyst in the Buchwald-Hartwig amination is highly dependent on the phosphine ligand employed. Bulky, electron-rich ligands are known to promote the key steps of the catalytic cycle.[2] The following table summarizes representative data for the palladium-catalyzed amination of this compound and structurally similar aryl halides with various amines, showcasing the impact of different catalysts, ligands, and reaction conditions on the outcome.

EntryAryl HalideAminePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundn-ButylaminePd₂(dba)₃ (1.0)XPhos (2.0)NaOt-BuToluene10012~90 (estimated)
24-Iodo-isopropylbenzeneN-MethylbenzylaminePd₂(dba)₃ (1.0)Ligand 2* (2.0)NaOt-BuDioxane/t-BuOH60-88[4]
34-IodobenzophenoneDi(n-propyl)aminePd₂(dba)₃ (2.5)Ligand 3* (5.0)NaOt-BuDioxane/Et₃N100-72[4]
43-IodotolueneDiphenylaminePd₂(dba)₃ (1.0)Ligand 2* (2.0)NaOt-BuDioxane80-98[4]
54-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOt-BuTolueneReflux6High[2]
64-Bromo-tert-butylbenzeneAmmoniaPd[P(o-tol)₃]₂ / CyPF-t-Bu (0.5)-NaOt-BuDioxane--High[5]

*Ligand 2 and 3 are specific phosphine ligands described in the cited reference.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the palladium-catalyzed amination of this compound. These procedures are adapted from established methods for similar aryl iodides and should be optimized for specific applications.[4][5]

Protocol 1: General Procedure for the Amination of this compound with n-Butylamine

This protocol is suitable for the coupling of primary aliphatic amines with this compound using a strong base.

Materials:

  • This compound

  • n-Butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware and Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol% Pd), XPhos (e.g., 0.02 mmol, 2 mol%), and NaOt-Bu (e.g., 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 mmol) and n-butylamine (1.2 mmol) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N,4-dibutylaniline.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Palladium-Catalyzed Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add Pd₂(dba)₃ and XPhos B Add NaOt-Bu A->B C Add this compound and n-Butylamine B->C Combine Reagents D Add Anhydrous Toluene C->D E Heat and Stir (100 °C, 12-24h) D->E F Cool and Quench E->F Reaction Completion G Filter through Celite F->G H Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: Step-by-step experimental workflow for the synthesis.

G Simplified Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition (Ar-I) Ar-Pd(II)-NR₂'(L) Ar-Pd(II)-NR₂'(L) Ar-Pd(II)-I(L)->Ar-Pd(II)-NR₂'(L) Amine Coordination & Deprotonation (R₂'NH, Base) Ar-Pd(II)-NR₂'(L)->Pd(0)L Reductive Elimination Ar-NR₂' Product (Ar-NR₂') Ar-Pd(II)-NR₂'(L)->Ar-NR₂'

Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.

Conclusion

The palladium-catalyzed amination of this compound is a robust and versatile method for the synthesis of N-substituted 4-butylanilines. By carefully selecting the palladium precursor, ligand, base, and solvent, high yields of the desired product can be achieved. The provided protocols and comparative data serve as a valuable starting point for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of important C-N bonds. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates and applications.

References

Application Notes and Protocols for Stille Coupling with 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction that joins an organotin compound with an organic halide or pseudohalide.[1][2][3] This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide array of functional groups, the stability of the organotin reagents to air and moisture, and generally mild reaction conditions.[1][4] These characteristics make the Stille coupling particularly valuable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[4]

This document provides detailed application notes and a comprehensive protocol for the Stille coupling of 1-Butyl-4-iodobenzene with a vinylstannane reagent, a common transformation for the synthesis of substituted styrenes. These styrenes are important building blocks in the development of polymers and fine chemicals.

Reaction Principle

The catalytic cycle of the Stille coupling reaction generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent (e.g., vinyltributyltin) then exchanges its organic group with the iodide on the palladium center. This is often the rate-determining step in the catalytic cycle.

  • Reductive Elimination: The two organic groups on the palladium intermediate are then eliminated to form the new carbon-carbon bond of the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation

The following table summarizes representative quantitative data for the Stille coupling of this compound with vinyltributylstannane under typical reaction conditions.

ParameterValue
Reactants
This compound1.0 mmol
Vinyltributylstannane1.2 mmol
Catalyst & Ligand
Pd(PPh₃)₄0.05 mmol (5 mol%)
Solvent
Toluene, anhydrous10 mL
Reaction Conditions
Temperature100 °C
Reaction Time12 hours
Product
1-Butyl-4-vinylbenzene
Yield 91% (isolated)[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Stille coupling of this compound with vinyltributylstannane.

Materials:

  • This compound

  • Vinyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Petroleum ether

  • Dichloromethane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or round-bottom flask

  • Condenser

  • Magnetic stir bar and stirrer/hotplate

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

Reaction Setup:

  • To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 274 mg) and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add vinyltributylstannane (1.2 mmol, 380 mg, 0.35 mL) to the reaction mixture via syringe.

Reaction Execution:

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The crude residue is then purified by silica gel column chromatography.[5]

  • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Load the crude residue onto the column.

  • Elute the column with a mixture of petroleum ether and dichloromethane to separate the desired product from the tin byproducts and other impurities.[5] A typical starting eluent would be pure petroleum ether, gradually increasing the polarity with dichloromethane.

  • Collect the fractions containing the purified product (as indicated by TLC analysis).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-Butyl-4-vinylbenzene as a colorless oil.[5]

Visualizations

Stille Coupling Catalytic Cycle

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-Sn(Bu)₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Byproduct X-Sn(Bu)₃ Transmetal->Byproduct RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reactants R¹-X + R²-Sn(Bu)₃ dummy1 Reactants->dummy1 dummy1->OxAdd

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

Stille_Workflow start Reaction Setup (Inert Atmosphere) reactants Add this compound, Pd(PPh₃)₄, Toluene start->reactants stannane Add Vinyltributylstannane reactants->stannane reaction Heat to 100 °C (12 hours) stannane->reaction workup Workup (Solvent Removal) reaction->workup purification Silica Gel Column Chromatography (Petroleum Ether/Dichloromethane) workup->purification product Isolated Product: 1-Butyl-4-vinylbenzene purification->product

Caption: Experimental workflow for the Stille coupling of this compound.

References

Application of 1-Butyl-4-iodobenzene in the Synthesis of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Butyl-4-iodobenzene is a crucial synthetic intermediate in the field of materials science, particularly in the synthesis of calamitic (rod-shaped) liquid crystals. Its rigid core structure, coupled with the reactive iodine substituent, makes it an ideal building block for creating the mesogenic cores of liquid crystalline materials. The butyl chain contributes to the overall molecular anisotropy and influences the physical properties of the final liquid crystal, such as its clearing point and mesophase behavior. This document outlines the application of this compound in the synthesis of 4'-butyl-4-cyanobiphenyl (4CB), a well-known nematic liquid crystal, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to guide researchers in this area.

Data Presentation

The physical properties of the target liquid crystal, 4'-butyl-4-cyanobiphenyl (4CB), and its longer-chain homologues are summarized in the table below. These properties are critical for the design and application of liquid crystal displays (LCDs) and other electro-optic devices. The 4-alkyl-4'-cyanobiphenyl series is known for its strong positive dielectric anisotropy, a key characteristic for nematic liquid crystals used in twisted nematic (TN) and other display modes.

CompoundAlkyl Chain (n)Melting Point (°C)Nematic-Isotropic Transition (°C)Dielectric Anisotropy (Δε) at 20°CBirefringence (Δn)
4CB 447-49monotropicNot readily availableNot readily available
5CB 522.535.0[1]+11.5~0.18
6CB 613.529.0[2]PositiveNot readily available
7CB 728.542.0[2]+6.7Not readily available
8CB 821.5 (SmA-N at 32.5)40.4[2]PositiveNot readily available

Note: 4CB exhibits a monotropic nematic phase, meaning the nematic phase is only observed upon cooling from the isotropic liquid state. The values for 5CB are provided as a close structural analogue for which extensive data is available.

Experimental Protocols

The synthesis of 4'-butyl-4-cyanobiphenyl from this compound is achieved through a Suzuki-Miyaura cross-coupling reaction with 4-cyanophenylboronic acid. This reaction is a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.

Materials:

  • This compound

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

  • Melting point apparatus

  • NMR spectrometer for product characterization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent and Base Addition: Add toluene (40 mL) and a 2 M aqueous solution of potassium carbonate (20 mL) to the flask.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring under an inert atmosphere. The reaction progress should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution with hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity) is typically effective.

  • Characterization: Combine the pure fractions, as identified by TLC, and evaporate the solvent to yield 4'-butyl-4-cyanobiphenyl as a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the melting point and observe the liquid crystalline phases using a polarizing optical microscope with a hot stage.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization reactants This compound + 4-Cyanophenylboronic acid reaction Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, 85-90°C) reactants->reaction extraction Liquid-Liquid Extraction reaction->extraction drying Drying (MgSO₄) extraction->drying evaporation Solvent Removal drying->evaporation chromatography Column Chromatography evaporation->chromatography product 4'-Butyl-4-cyanobiphenyl (4CB) chromatography->product spectroscopy NMR & Mass Spectrometry product->spectroscopy thermal Melting Point & POM product->thermal

Caption: Synthetic workflow for 4'-butyl-4-cyanobiphenyl.

References

Application Notes and Protocols for the Functionalization of Polymers with 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with specific molecular moieties is a cornerstone of modern materials science and drug development. The introduction of tailored functional groups can dramatically alter the physicochemical properties of a polymer, enabling applications ranging from targeted drug delivery to advanced diagnostics. 1-Butyl-4-iodobenzene is a valuable reagent for such modifications, offering a versatile handle for introducing a butylphenyl group onto a polymer backbone. This substituent can enhance hydrophobicity, improve solubility in organic media, and provide a platform for further chemical transformations.

This document provides detailed application notes and experimental protocols for the functionalization of polymers using this compound via three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods are widely employed for their efficiency, functional group tolerance, and the stability of the resulting carbon-carbon bonds.

I. Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. In the context of polymer functionalization, a pre-functionalized polymer containing boronic acid or boronic ester groups can be reacted with this compound, or conversely, a polymer bearing aryl iodide functionalities can be coupled with a butylphenylboronic acid derivative. The latter is exemplified by the modification of poly(4-iodostyrene).[1][2]

Applications in Drug Development

Polymers functionalized with butylphenyl groups via Suzuki coupling can be designed to interact with biological systems in specific ways. The hydrophobic butylphenyl moiety can enhance the encapsulation of lipophilic drugs within polymer nanoparticles or micelles, potentially improving drug loading and bioavailability.[3][4] Furthermore, these modified polymers can serve as scaffolds for the attachment of targeting ligands or other bioactive molecules, facilitating the development of sophisticated drug delivery systems.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the functionalization of a hypothetical boronic acid-functionalized polymer with this compound.

Materials:

  • Boronic acid-functionalized polymer

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a Schlenk flask, dissolve the boronic acid-functionalized polymer (1.0 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Add this compound (1.2 eq) to the solution.

  • Add potassium carbonate (3.0 eq) dissolved in a minimal amount of deionized water.

  • De-gas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • In a separate vial, prepare the catalyst by dissolving Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in de-gassed toluene.

  • Inject the catalyst solution into the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by taking aliquots and analyzing via techniques like ¹H NMR or GPC.

  • After completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

  • Filter the polymer, wash thoroughly with methanol and water to remove residual catalyst and salts, and dry under vacuum.

Quantitative Data

The following table summarizes representative data for Suzuki-Miyaura cross-coupling reactions involving aryl halides and boronic acids, providing an indication of expected efficiencies.

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/EtOH/H₂O8024>95Analogous to[7]
2Poly(4-bromostyrene)(4-methoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9048~100 (modification efficiency)[8]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Polymer, This compound, and Base degas De-gas Mixture reagents->degas 1. inject Inject Catalyst degas->inject 2. catalyst Prepare Catalyst Solution catalyst->inject heat Heat and Stir (80-90°C, 24-48h) inject->heat 3. monitor Monitor Progress heat->monitor 4. cool Cool to RT monitor->cool 5. precipitate Precipitate in Non-solvent cool->precipitate 6. filter_wash Filter and Wash precipitate->filter_wash 7. dry Dry Polymer filter_wash->dry 8.

Caption: Workflow for Suzuki-Miyaura functionalization.

II. Heck Reaction: Aryl-Alkene Coupling

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene. For polymer functionalization, a polymer with pendant alkene groups can be reacted with this compound, or a polymer containing aryl iodide moieties can be coupled with an alkene. This reaction is particularly useful for introducing the butylphenyl group adjacent to a double bond, which can be a site for further chemical modifications.

Applications in Drug Development

Functionalization via the Heck reaction can introduce hydrophobic butylphenyl groups that can influence the self-assembly of amphiphilic polymers into micelles or other nanostructures for drug encapsulation. The resulting double bond can also be a reactive site for conjugating drugs or targeting moieties through subsequent reactions like thiol-ene "click" chemistry.

Experimental Protocol: Heck Reaction

This protocol outlines the functionalization of a hypothetical alkene-containing polymer with this compound.

Materials:

  • Alkene-functionalized polymer

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, dissolve the alkene-functionalized polymer (1.0 eq) and this compound (1.5 eq) in anhydrous DMF.

  • Add triethylamine (2.0 eq) as the base.

  • De-gas the solution by bubbling with nitrogen or argon for 20-30 minutes.

  • Add Palladium(II) acetate (0.01 eq) and Tri(o-tolyl)phosphine (0.04 eq) to the reaction mixture under an inert atmosphere.

  • Heat the reaction to 100-120 °C and stir for 24-72 hours.

  • Monitor the reaction by analyzing aliquots using ¹H NMR or FT-IR to observe the disappearance of vinylic protons and the appearance of new aromatic signals.

  • After cooling to room temperature, precipitate the polymer in a suitable non-solvent (e.g., water or methanol).

  • Filter the polymer, wash extensively to remove catalyst residues and salts, and dry under vacuum.

Quantitative Data

The following table presents typical results for Heck coupling reactions, which can serve as a reference for the expected efficiency.

EntryAryl HalideAlkeneCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Iodobenzenen-Butyl acrylatePdCl₂(PPh₃)₂DiisopropylethylamineWater (with thermoresponsive micelles)7048Moderate[9]
2IodobenzeneMethyl acrylateSupported Pd catalystTriethylamineN-methylpyrrolidone1001~100Analogous to[5]

Signaling Pathway for Heck Reaction Catalysis

Heck_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-I OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination BetaElim->RedElim Product Functionalized Polymer BetaElim->Product RedElim->Pd0 Alkene Polymer-Alkene Alkene->Coord ArylIodide This compound ArylIodide->OxAdd Base Base Base->RedElim

Caption: Catalytic cycle of the Heck reaction.

III. Sonogashira Coupling: Aryl-Alkyne Bond Formation

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for introducing a rigid alkynyl-aryl linkage into a polymer structure. Functionalization can be achieved by reacting a polymer with pendant alkyne groups with this compound or by coupling a polymer bearing aryl iodide groups with a terminal alkyne.

Applications in Drug Development

The introduction of the rigid 1-butyl-4-phenylacetylene moiety can significantly impact the conformational properties of a polymer. This can be exploited in the design of polymers for drug delivery systems where specific spatial arrangements are required for optimal drug interaction or cellular uptake. The alkyne bond itself can also participate in further "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), providing a versatile platform for bioconjugation.

Experimental Protocol: Sonogashira Coupling

This protocol details the functionalization of a hypothetical alkyne-terminated polymer with this compound.

Materials:

  • Alkyne-terminated polymer

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, dissolve the alkyne-terminated polymer (1.0 eq) and this compound (1.2 eq) in a mixture of THF and triethylamine (e.g., 3:1 v/v).

  • De-gas the solution thoroughly by bubbling with nitrogen or argon for 30 minutes.

  • Add Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and Copper(I) iodide (0.05 eq) to the reaction mixture under a positive pressure of inert gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by FT-IR for the disappearance of the terminal alkyne C-H stretch and by ¹H NMR.

  • Once the reaction is complete, filter the mixture to remove the precipitated triethylammonium iodide.

  • Concentrate the filtrate and precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash it to remove any remaining catalyst, and dry it under vacuum.

Quantitative Data

The following table provides representative data for Sonogashira coupling reactions.

EntryAryl HalideAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂CuINEt₃THFRT24HighAnalogous to[10]
2DiodobisbenzoxazineDiacetylene bisetherPd(PPh₃)₄CuINEt₃/Toluene6024- (Polymerization)[11]

Logical Relationship in Sonogashira Coupling

Sonogashira_Logic cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions Polymer_Alkyne Polymer with Terminal Alkyne Product Butylphenyl-Functionalized Polymer Polymer_Alkyne->Product Aryl_Iodide This compound Aryl_Iodide->Product Pd_Catalyst Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Product enables Cu_Cocatalyst Copper(I) Co-catalyst (e.g., CuI) Cu_Cocatalyst->Product accelerates Base Amine Base (e.g., NEt₃) Base->Product activates alkyne Solvent Solvent (e.g., THF/NEt₃) Solvent->Product Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Product Temperature Room Temperature Temperature->Product

Caption: Key components for Sonogashira coupling.

IV. Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful functionalization of the polymer and to determine the degree of modification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a primary tool to confirm the covalent attachment of the butylphenyl group. The appearance of new signals corresponding to the aromatic and aliphatic protons of the butylphenyl moiety and the disappearance or shift of signals from the original functional group are key indicators.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of new functional groups and the disappearance of reactant functional groups (e.g., the terminal alkyne C-H stretch in Sonogashira coupling).

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymer before and after functionalization. Significant changes in the elution profile can indicate side reactions such as chain scission or cross-linking.

  • Quantitative Analysis: The degree of functionalization can be quantified using techniques like ¹H NMR by integrating the signals of the newly introduced butylphenyl group against the signals of the polymer backbone.[12] Elemental analysis can also provide quantitative information on the incorporation of iodine (if the starting polymer was functionalized with this compound).

Conclusion

The functionalization of polymers with this compound using Suzuki-Miyaura, Heck, and Sonogashira coupling reactions offers a powerful and versatile approach to creating novel materials with tailored properties. These methods provide a robust toolkit for researchers in materials science and drug development to design and synthesize advanced polymers for a wide range of applications, from improving drug delivery systems to developing new biomaterials. The detailed protocols and characterization techniques provided in these application notes serve as a comprehensive guide for the successful implementation of these important chemical transformations.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling with 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 1-butyl-4-iodobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format to help you navigate experimental challenges.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I address them?

Answer: Low or no product formation is a frequent challenge and can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the reagents. As an electron-rich aryl iodide, this compound can present specific challenges.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solutions
Catalyst Inactivity Ensure the palladium catalyst is active. Pd(0) species are sensitive to oxygen. Use fresh catalyst or a robust pre-catalyst. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1]
Ineffective Base The choice and quality of the base are critical for activating the boronic acid.[2] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous, as water content can affect reactivity. The solubility of the base in the chosen solvent system is also a crucial factor.
Suboptimal Solvent System The solvent plays a key role in the solubility of reagents and the reaction rate. Common solvent systems include toluene/water, dioxane/water, or THF/water mixtures.[3] The ratio of the organic solvent to water can significantly impact the yield and should be optimized.
Low Reaction Temperature While aryl iodides are generally reactive, some Suzuki couplings require elevated temperatures to proceed efficiently.[4] If the reaction is sluggish at a lower temperature, consider increasing it to 80-100 °C, monitoring for potential side product formation.
Boronic Acid Decomposition Boronic acids can be prone to decomposition, especially under the reaction conditions. Use high-quality boronic acid and consider using a slight excess (1.1-1.5 equivalents). Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction.[1]
Issue 2: Formation of Significant Side Products

Question: I am observing significant side products in my reaction mixture, which is complicating purification and reducing the yield of my target molecule. What are these side products and how can I minimize them?

Answer: The formation of side products is a common issue in Suzuki couplings. The two most prevalent side products are the homocoupling of the boronic acid and the dehalogenation of the aryl iodide.

Common Side Products & Mitigation Strategies:

Side Product Formation Mechanism Recommended Solutions
Boronic Acid Homocoupling This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.[1]Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Using a direct Pd(0) source, such as Pd(PPh₃)₄, may also reduce homocoupling.
Dehalogenation (Protodeiodination) The iodine atom on this compound is replaced by a hydrogen atom. This can occur through various pathways, sometimes involving the solvent or trace water as a proton source.[1]Ensure anhydrous conditions by using dry solvents and reagents. The choice of base can also influence the extent of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A1: There is no single "best" combination as the optimal choice depends on the specific boronic acid being used. However, for electron-rich aryl iodides like this compound, common and effective catalyst systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can be particularly effective.[3]

Q2: How critical is the degassing of solvents and reagents for this reaction?

A2: Degassing is extremely critical. The active catalytic species, Pd(0), is readily oxidized to Pd(II) by dissolved oxygen, which renders it inactive in the catalytic cycle.[1] Failure to properly degas the reaction mixture is a very common reason for low yields. The freeze-pump-thaw method or bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period are effective degassing techniques.

Q3: Can I use 1-butyl-4-bromobenzene or chlorobenzene instead of this compound?

A3: Yes, but the reactivity of the aryl halide significantly decreases in the order I > Br > Cl.[5] While this compound is highly reactive, couplings with the corresponding bromide may require more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized catalyst systems). The chloride is the least reactive and often requires specialized, highly active catalysts to achieve good yields.

Q4: My boronic acid is not very stable. Are there any alternatives?

A4: Yes, if your boronic acid is prone to decomposition, you can use more stable derivatives such as boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2][6] These compounds are generally more stable to storage and handling and can release the corresponding boronic acid in situ under the reaction conditions.

Data Presentation

The following tables summarize quantitative data for the Suzuki coupling of aryl iodides structurally similar to this compound, demonstrating the impact of various reaction parameters on the product yield.

Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of 4-Iodotoluene and Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001285
2Pd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane/H₂O90892
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene/H₂O100695
4Pd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O801688

Data compiled from various sources for illustrative purposes. Yields are highly dependent on the specific reaction conditions and substrates.

Table 2: Effect of Base and Solvent on the Suzuki Coupling of Iodobenzene and Phenylboronic Acid

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Toluene/EtOH/H₂O (2:1:1)801290
2K₃PO₄Dioxane/H₂O (4:1)90894
3Cs₂CO₃THF/H₂O (3:1)701096
4NaOHEtOH/H₂O (1:1)60685

This table illustrates the general trends in base and solvent effects on the Suzuki coupling reaction.[7][8]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants & Base (this compound, Boronic Acid, Base) degas 2. Degas System (Evacuate & Backfill with Inert Gas) reagents->degas catalyst 3. Add Catalyst (Under Inert Atmosphere) degas->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat & Stir (Monitor Progress by TLC/LC-MS) solvent->reaction workup 6. Aqueous Workup (Extraction & Washing) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product 8. Final Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Guide Troubleshooting Low Yield in Suzuki Coupling start Low or No Product Yield check_catalyst Is the catalyst active and the system oxygen-free? start->check_catalyst check_base Is the base appropriate and of good quality? check_catalyst->check_base Yes solution_catalyst Solution: - Use fresh catalyst/pre-catalyst. - Rigorously degas all reagents and solvents. check_catalyst->solution_catalyst No check_conditions Are the temperature and solvent optimal? check_base->check_conditions Yes solution_base Solution: - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). - Use finely powdered, anhydrous base. check_base->solution_base No check_boronic_acid Is the boronic acid stable and pure? check_conditions->check_boronic_acid Yes solution_conditions Solution: - Optimize solvent system (e.g., Toluene/H₂O). - Increase reaction temperature. check_conditions->solution_conditions No solution_boronic_acid Solution: - Use high-quality boronic acid. - Consider using a boronate ester or trifluoroborate salt. check_boronic_acid->solution_boronic_acid No

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd_intermediate1 R¹-Pd(II)L₂(X) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R²-B(OR)₂ + Base pd_intermediate2 R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

preventing homocoupling side reactions of 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for preventing homocoupling side reactions of 1-butyl-4-iodobenzene in cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary homocoupling side product of this compound?

The primary homocoupling side product is 4,4'-dibutyl-1,1'-biphenyl. This occurs when two molecules of this compound react with each other, forming a new carbon-carbon bond between the aromatic rings. This is often referred to as an Ullmann-type coupling.

Q2: In which common cross-coupling reactions is the homocoupling of this compound a concern?

While possible in several palladium- or copper-catalyzed reactions, the direct homocoupling of this compound to form 4,4'-dibutylbiphenyl is most prominent under conditions that favor Ullmann coupling, which typically involve copper catalysis at elevated temperatures.[1][2] In other reactions like Suzuki or Sonogashira, while some aryl halide homocoupling can occur, the more prevalent homocoupling side reaction often involves the other coupling partner (the boronic acid or the terminal alkyne, respectively).[3][4]

Q3: What are the main drivers of homocoupling side reactions?

The primary drivers depend on the specific reaction:

  • For Ullmann-type homocoupling of this compound: The presence of a copper catalyst and often high reaction temperatures are key factors.[1]

  • In Sonogashira coupling: The presence of oxygen and a copper(I) co-catalyst promotes the oxidative homocoupling of the terminal alkyne partner (Glaser coupling).[3][5][6]

  • In Suzuki coupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid reagent.[4]

Q4: What is the most effective general strategy to prevent homocoupling?

The most effective general strategy is to create an inert reaction environment.[3][5] Rigorously excluding oxygen by using degassed solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial for minimizing oxidative homocoupling pathways in both Sonogashira and Suzuki reactions.[3][5][6] For reactions prone to Ullmann-type coupling, avoiding copper catalysts where possible is a key strategy.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound.

Issue 1: Formation of 4,4'-dibutylbiphenyl in a planned cross-coupling reaction.
  • Question: I am trying to perform a cross-coupling reaction with this compound, but I am isolating a significant amount of 4,4'-dibutylbiphenyl. What is happening and how can I fix it?

  • Answer: The formation of 4,4'-dibutylbiphenyl suggests that an Ullmann-type homocoupling of your starting material is occurring. This is especially likely if your reaction conditions involve a copper catalyst and/or high temperatures.

    Troubleshooting Steps:

    • Re-evaluate the need for a copper catalyst: If you are running a Sonogashira coupling, consider switching to a copper-free protocol.[3][6][7] Many modern palladium catalysts and ligand systems can facilitate the reaction without a copper co-catalyst, thereby eliminating the primary pathway for this side reaction.

    • Lower the reaction temperature: High temperatures can promote Ullmann coupling. Investigate if the desired cross-coupling can proceed at a lower temperature.

    • Optimize the catalyst system: If a copper catalyst is essential, screening different supporting ligands might identify a system that favors the desired cross-coupling over homocoupling.

Issue 2: Significant formation of diyne byproduct in a Sonogashira coupling.
  • Question: In my Sonogashira reaction between this compound and a terminal alkyne, I am observing a large amount of the homocoupled alkyne (a diyne, from Glaser coupling). How can I suppress this?

  • Answer: The homocoupling of the terminal alkyne (Glaser coupling) is a very common side reaction in Sonogashira couplings, primarily caused by the copper(I) co-catalyst and the presence of oxygen.[3][5][6]

    Troubleshooting Steps:

    • Ensure Rigorously Anaerobic Conditions: This is the most critical step. Use a Schlenk line or a glovebox. Solvents and liquid reagents must be thoroughly degassed (e.g., by at least three freeze-pump-thaw cycles or by bubbling with argon for an extended period).[3]

    • Switch to a Copper-Free Protocol: This is the most direct way to eliminate Glaser coupling. These protocols often require careful selection of the palladium catalyst, ligand, and base.[3][6][7]

    • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[5]

    • Optimize the Base and Ligand: The choice of base and phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky and electron-rich phosphine ligands can sometimes be beneficial.[5]

Issue 3: Formation of biphenyl from the boronic acid in a Suzuki coupling.
  • Question: My Suzuki reaction of this compound with an arylboronic acid is giving me a significant amount of the homocoupled boronic acid byproduct. What is the cause and solution?

  • Answer: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings, which is known to be promoted by the presence of molecular oxygen.[4]

    Troubleshooting Steps:

    • Deoxygenate the Reaction Mixture: Before adding the palladium catalyst, ensure that all reagents and the solvent are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

    • Use a Pd(0) Catalyst Source Directly: Using a Pd(II) precatalyst can sometimes lead to side reactions that promote homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ might be advantageous.

    • Optimize Reaction Conditions: Lowering the reaction temperature or screening different bases and solvents can help to favor the cross-coupling pathway.

Data Presentation

The following tables provide illustrative data on how reaction parameters can be optimized to minimize homocoupling. The data is based on general principles observed for aryl iodides and may need to be optimized for your specific system.

Table 1: Illustrative Effect of Reaction Conditions on Sonogashira Coupling of this compound with Phenylacetylene.

EntryCatalyst SystemAtmosphereYield of Cross-Coupled Product (%)Yield of Diyne Homocoupling (%)
1PdCl₂(PPh₃)₂ / CuIAir4550
2PdCl₂(PPh₃)₂ / CuIArgon8510
3Pd(OAc)₂ / SPhos (Copper-Free)Argon92< 2

Table 2: Illustrative Effect of Ligand Choice in Copper-Free Sonogashira Coupling.

EntryPalladium SourceLigandBaseYield of Cross-Coupled Product (%)Yield of Diyne Homocoupling (%)
1Pd(OAc)₂PPh₃Et₃N7515
2Pd(OAc)₂SPhosK₃PO₄92< 2
3Pd(OAc)₂XPhosCs₂CO₃95< 1

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Alkyne Homocoupling

This protocol is designed to eliminate the copper co-catalyst, thereby preventing Glaser homocoupling.[3]

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Solvent Addition: Under a positive flow of argon, add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling with Minimized Boronic Acid Homocoupling

This protocol emphasizes the rigorous exclusion of oxygen.

  • Reagent Preparation: In a Schlenk flask with a stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 10 mL of 1,4-dioxane and 2 mL of water) via syringe. Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Visualizations

Sonogashira_Pathways cluster_0 Desired Cross-Coupling Pathway cluster_1 Homocoupling Side Reaction (Glaser Coupling) A This compound + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-I B->C D Transmetalation (with R-C≡C-Cu) C->D E Ar-Pd(II)-C≡C-R D->E F Reductive Elimination E->F G Cross-Coupled Product (Ar-C≡C-R) F->G H Terminal Alkyne (R-C≡C-H) I Deprotonation + Cu(I) H->I J Copper Acetylide (R-C≡C-Cu) I->J J->D To Cross-Coupling K Oxidative Dimerization (O2 present) J->K L Diyne Product (R-C≡C-C≡C-R) K->L

Caption: Competing pathways in Sonogashira coupling.

Troubleshooting_Workflow cluster_Suzuki Suzuki Coupling cluster_Sonogashira Sonogashira Coupling cluster_Ullmann Ullmann-type Coupling Start Homocoupling Side Product Observed ReactionType Identify Coupling Type Start->ReactionType S1 Boronic Acid Homocoupling? ReactionType->S1 Suzuki So1 Alkyne (Glaser) Homocoupling? ReactionType->So1 Sonogashira U1 Aryl Iodide Homocoupling? ReactionType->U1 Other/High Temp S2 Degas Solvents & Reagents Rigorously S1->S2 S3 Maintain Inert Atmosphere (Ar/N2) S2->S3 So2 Switch to Copper-Free Protocol So1->So2 So3 Ensure Rigorous Anaerobic Conditions So1->So3 So4 Slowly Add Terminal Alkyne So3->So4 U2 Avoid Copper Catalysts if Possible U1->U2 U3 Lower Reaction Temperature U2->U3

Caption: Troubleshooting workflow for homocoupling.

References

Technical Support Center: Optimizing Catalyst Loading for the Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Heck reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading, with a specific focus on reactions involving 1-Butyl-4-iodobenzene.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction has stalled, and I observe a black precipitate. What is happening and how can I fix it?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive form of the catalyst. This is a primary cause of low conversion, as the concentration of the active Pd(0) catalytic species in the solution diminishes.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
High Reaction Temperature Excessive heat can promote catalyst agglomeration and precipitation into palladium black. Consider lowering the reaction temperature. Optimization studies are necessary to find the ideal balance between reaction rate and catalyst stability.
Incomplete Reduction of Pd(II) Precatalyst Many common precatalysts, such as Palladium(II) acetate (Pd(OAc)₂), must be reduced in situ to the active Pd(0) species.[1][2] Ensure your reaction conditions facilitate this reduction. The addition of a suitable phosphine ligand can often aid in this process.
Inappropriate Solvent The choice of solvent can significantly impact catalyst stability. Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species.[3]

Question 2: My conversion is low, but I don't see any palladium black. What are other potential issues?

Answer: Low conversion without the visible formation of palladium black can be attributed to several other factors related to ligands, the base, or the substrates themselves.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Ineffective Base The base is essential for regenerating the active Pd(0) catalyst in the final step of the cycle.[4] The base must be strong and soluble enough to be effective. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1] Consider screening different bases.
Inappropriate Ligand or Ratio For aryl iodides, phosphine ligands are commonly employed.[1] The electronic and steric properties of the ligand are crucial. Bulky, electron-rich phosphines often improve catalyst activity.[5] A general starting point is a 2:1 ratio of monodentate phosphine ligand to palladium. Too much ligand can inhibit the reaction by creating an unreactive palladium center.[6]
Poor Substrate Quality Ensure your this compound and alkene are pure and free of inhibitors, as impurities can poison the catalyst.
Side Reactions Homocoupling of the aryl halide can occur, especially at higher temperatures. Additionally, alkene isomerization can be a problematic side reaction.[4]

Question 3: How can I choose an appropriate starting catalyst loading for my reaction with this compound?

Answer: For aryl iodides like this compound, which are the most reactive aryl halides in the Heck reaction, it is often possible to use low catalyst loadings.[2] However, the optimal loading depends on the specific alkene, ligand, and reaction conditions.

  • For initial screening or difficult reactions: It is advisable to start with a higher catalyst loading, for example, 1-5 mol%, to ensure the reaction proceeds.[6][7]

  • For optimization: Once reaction conditions are established, the catalyst loading can be systematically lowered. For highly efficient systems, loadings as low as 0.00002 mol% have been reported for aryl iodides.[8]

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in the Heck reaction? The active catalyst is a Palladium(0) complex, often written as L₂Pd(0).[4] This species is typically generated in situ from a more stable Palladium(II) precatalyst, such as Pd(OAc)₂ or (C₆H₅CN)₂PdCl₂.[1] The Pd(II) is reduced to Pd(0) under the reaction conditions, often facilitated by a phosphine ligand or an amine base.[1][9]

Q2: Why is a base required in the Heck reaction? The base plays a crucial role in the final step of the catalytic cycle. After the desired product is formed, a hydridopalladium(II) complex (L₂Pd(H)X) remains. The base is necessary to react with this complex, regenerating the active Pd(0) catalyst and allowing the cycle to continue.[4]

Q3: Can I perform the Heck reaction without a phosphine ligand? Yes, phosphine-free Heck reactions are possible. Aryl iodides are reactive enough that they can sometimes couple without any ligand.[4] Additionally, alternative catalytic systems have been developed that use other types of ligands, such as N-heterocyclic carbenes (NHCs), or are performed in media like ionic liquids that can stabilize the catalyst without traditional phosphine ligands.[10][11]

Q4: What is the general reactivity order for aryl halides in the Heck reaction? The reactivity order is dictated by the carbon-halogen bond strength. Aryl iodides are the most reactive, followed by bromides, and then chlorides, which are the least reactive.[2][5] Reactivity Order: Ar-I > Ar-Br >> Ar-Cl

Quantitative Data and Protocols

Data Presentation

Table 1: Examples of Catalyst Loading in Heck Reactions with Aryl Iodides

Catalyst / PrecatalystLigandCatalyst LoadingSubstratesSolventYieldReference
Pd/SiO₂None0.75 wt%Iodobenzene & t-butylacrylateDMFHigh[3]
Pd(OAc)₂None5-10 mol%Aryl Iodides & Alkenyl CarbonylsEtOHModerate to Good[7]
Pd(dba)₂Di-1-adamantyl-n-butylphosphine0.00002 mol%Aryl Iodides & StyrenesN/AExcellent[8]
Palladium Milling BallNoneN/A (Bulk Catalyst)Iodobenzene & StyreneDMF70%[12]
Pd(OAc)₂PPh₃2 mol%Bromoiodobenzene & Acrylic AcidAcetonitrile35.7%[9]
Experimental Protocol: General Procedure for Heck Reaction

This protocol provides a general methodology for the Heck coupling of this compound with an alkene (e.g., n-butyl acrylate). Note: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.02 mmol, 2 mol%)

  • Base (e.g., Triethylamine, 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the base, this compound, and the alkene.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Visualizations

Heck_Catalytic_Cycle pd0 L₂Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition insertion_complex Alkene Insertion Complex (Syn) oa_complex->insertion_complex Migratory Insertion beta_hydride_complex β-Hydride Elimination Complex insertion_complex->beta_hydride_complex β-Hydride Elimination product_complex Product Complex L₂Pd(H)X beta_hydride_complex->product_complex product Substituted Alkene (Product) beta_hydride_complex->product product_complex->pd0 Reductive Elimination hbx [H-Base]⁺X⁻ product_complex->hbx start Ar-X (this compound) start->oa_complex alkene Alkene alkene->insertion_complex base Base base->product_complex

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting_Workflow start Low Conversion in Heck Reaction check_precipitate Is a black precipitate (Palladium Black) visible? start->check_precipitate cause_pd_black Cause: Catalyst Decomposition check_precipitate->cause_pd_black Yes check_base Is the base appropriate? (Strength, Solubility) check_precipitate->check_base No sol_inert Ensure inert atmosphere (Degas solvents) cause_pd_black->sol_inert sol_temp Lower reaction temperature cause_pd_black->sol_temp sol_reduction Verify Pd(II) -> Pd(0) reduction (Check ligands/additives) cause_pd_black->sol_reduction sol_base Screen alternative bases (e.g., K₂CO₃, Et₃N) check_base->sol_base No check_ligand Is the ligand/Pd ratio correct? (Typically 2:1 for monodentate) check_base->check_ligand Yes sol_ligand Adjust ligand ratio or screen different ligands check_ligand->sol_ligand No check_purity Are substrates pure? check_ligand->check_purity Yes sol_purity Purify starting materials check_purity->sol_purity No

Caption: A workflow for troubleshooting low conversion in Heck reactions.

References

troubleshooting Grignard formation with 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to Grignar-Assist, the dedicated technical support center for troubleshooting Grignard reactions. This guide is specifically tailored to address challenges encountered during the formation of the Grignard reagent from 1-butyl-4-iodobenzene, providing targeted advice for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What are the most common reasons for initiation failure?

A1: The most common culprits for a Grignard reaction failing to initiate are:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any trace of moisture in your glassware, solvent, or on the surface of the magnesium will prevent the reaction from starting. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[1][2] This layer must be disrupted to expose the reactive metal surface.

  • Poor Quality Reagents: The this compound may contain impurities, or the solvent may not be sufficiently dry. Using freshly distilled aryl iodide and anhydrous grade ether or THF is crucial.

Q2: How can I effectively activate the magnesium turnings for the reaction?

A2: Several methods can be used to activate the magnesium surface:

  • Mechanical Activation: Vigorously stirring the magnesium turnings or crushing them with a dry glass rod can help break the MgO layer and expose fresh metal.[3]

  • Chemical Activation with Iodine: Adding a small crystal of iodine is a common and effective method.[3] The disappearance of the characteristic purple or brown color of iodine is a good visual indicator that the magnesium has been activated and the reaction may be starting.[2]

  • Chemical Activation with 1,2-Dibromoethane (DBE): A few drops of DBE can be added to the magnesium suspension. The reaction of DBE with magnesium is typically vigorous and produces ethylene gas, which helps to clean the magnesium surface.[3]

  • Heating: Gently warming a small spot of the reaction flask with a heat gun can provide the activation energy needed to initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.[3]

Q3: I'm observing a significant amount of a side product, which I suspect is 4,4'-dibutylbiphenyl. What is causing this and how can I minimize it?

A3: The formation of 4,4'-dibutylbiphenyl is due to a side reaction known as Wurtz coupling .[4][5][6] In this reaction, the newly formed Grignard reagent (4-butylphenylmagnesium iodide) reacts with the unreacted this compound. To minimize Wurtz coupling:

  • Slow Addition of Aryl Iodide: Add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl iodide in the reaction mixture, favoring the reaction with magnesium over the coupling reaction.[4]

  • Efficient Stirring: Ensure vigorous stirring to quickly disperse the added aryl iodide and bring it into contact with the magnesium surface.

  • Temperature Control: While some initial heating may be necessary for initiation, the reaction is exothermic. Maintaining a controlled temperature, often at a gentle reflux, can help minimize side reactions.[1]

Q4: Should I use diethyl ether or tetrahydrofuran (THF) as the solvent for preparing 4-butylphenylmagnesium iodide?

A4: Both anhydrous diethyl ether and THF are suitable solvents for Grignard reagent formation. However, THF is often preferred for the preparation of aryl Grignard reagents as it can better solvate and stabilize the Grignard reagent, potentially leading to higher yields.[7] THF's higher boiling point also allows for a wider range of reaction temperatures.

Q5: How can I determine the concentration of the 4-butylphenylmagnesium iodide solution I have prepared?

A5: It is highly recommended to determine the concentration of your Grignard reagent before use in subsequent reactions. This can be done by titration. A common method involves titrating the Grignard solution against a known concentration of a titrant, such as iodine or diphenylacetic acid, in the presence of an indicator like 1,10-phenanthroline.[8][9]

Troubleshooting Guide

This table provides a quick reference for common problems and their solutions during the formation of 4-butylphenylmagnesium iodide.

Problem Possible Cause Recommended Solution
Reaction does not initiate (no heat, no cloudiness) 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Low initial temperature.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings. 3. Gently warm a small area of the flask with a heat gun.
Reaction starts but then stops 1. Insufficient activation of magnesium. 2. Impurities in the this compound.1. Add another small crystal of iodine or a few more drops of 1,2-dibromoethane. 2. Use freshly purified this compound.
Low yield of Grignard reagent 1. Wurtz coupling side reaction. 2. Incomplete reaction. 3. Reaction with atmospheric moisture or CO₂.1. Ensure slow, dropwise addition of the aryl iodide solution. Maintain vigorous stirring. 2. Allow for sufficient reaction time after the addition is complete, with gentle reflux if necessary. 3. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Dark brown or black reaction mixture Formation of finely divided metal byproducts from side reactions.While a color change is expected, a very dark solution may indicate significant side reactions. Ensure slow addition and good temperature control. The Grignard reagent may still be viable.

Experimental Protocols

Protocol 1: Preparation of 4-Butylphenylmagnesium Iodide

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Inert gas (Nitrogen or Argon)

Apparatus:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas inlet and outlet (e.g., bubbler)

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar in the round-bottom flask.

  • Activation: Add a single small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

  • Initiation: Add a small portion of the anhydrous solvent (enough to cover the magnesium) to the flask. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous solvent. Add a small amount (approx. 5-10%) of the this compound solution to the magnesium suspension.

  • Observation: The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. Gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating to maintain reflux for an additional 30-60 minutes can help ensure the reaction goes to completion. The final solution should appear as a cloudy, grayish suspension.

  • Titration: Before use, determine the molarity of the Grignard reagent by titration (see Protocol 2).

Protocol 2: Titration of the Grignard Reagent with Iodine

Materials:

  • Freshly prepared Grignard reagent solution

  • Anhydrous THF

  • Iodine

  • 0.5 M LiCl in THF solution (optional, aids iodine solubility)

Procedure:

  • To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 100 mg).

  • Dissolve the iodine in anhydrous THF (e.g., 1.0 mL of 0.5 M LiCl in THF can be used to aid dissolution).[8]

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise from a syringe while stirring vigorously.

  • The endpoint is reached when the dark brown color of the iodine just disappears, and the solution becomes colorless or light yellow.

  • Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use start Flame-dry glassware reagents Prepare anhydrous solvent and reagents start->reagents setup Assemble under inert atmosphere reagents->setup add_mg Add Mg turnings setup->add_mg activate Activate Mg (I₂ or DBE) add_mg->activate initiate Initiate with a small amount of this compound activate->initiate add_halide Slowly add remaining this compound initiate->add_halide reflux Maintain gentle reflux add_halide->reflux titrate Titrate to determine concentration reflux->titrate use Use in subsequent reaction titrate->use

Figure 1. Experimental workflow for the preparation of 4-butylphenylmagnesium iodide.

Troubleshooting_Logic start Reaction Fails to Initiate? check_moisture Check for Moisture (Glassware/Solvent) start->check_moisture Yes low_yield Low Yield? start->low_yield No activate_mg Activate Magnesium check_moisture->activate_mg check_reagents Check Reagent Quality activate_mg->check_reagents success Reaction Initiates check_reagents->success check_wurtz Minimize Wurtz Coupling (Slow Addition) low_yield->check_wurtz Yes check_time_temp Ensure Sufficient Reaction Time/Temp check_wurtz->check_time_temp check_inert Maintain Inert Atmosphere check_time_temp->check_inert optimized Optimized Yield check_inert->optimized

Figure 2. Troubleshooting decision tree for Grignard formation.

Side_Reactions Aryl_I This compound Grignard 4-Butylphenylmagnesium Iodide (Desired Product) Aryl_I->Grignard + Mg Wurtz 4,4'-Dibutylbiphenyl (Wurtz Coupling Product) Grignard->Wurtz + this compound Hydrolysis Butylbenzene (Hydrolysis Product) Grignard->Hydrolysis + H₂O

Figure 3. Key reaction pathways in Grignard formation.

References

Technical Support Center: Purification of Products from 1-Butyl-4-iodobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 1-Butyl-4-iodobenzene. The focus is on the purification of products from common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis, primarily used in palladium-catalyzed cross-coupling reactions. The most common reactions include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters, typically yielding biaryl compounds.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes, producing arylalkynes.[1]

  • Heck Coupling: To create substituted alkenes by reacting with an alkene in the presence of a base.[2][3]

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with amines.

Q2: What are the typical impurities I might encounter in my crude product?

A2: Common impurities depend on the specific reaction, but generally include:

  • Unreacted this compound: Due to incomplete reaction.

  • Homocoupled products: From the coupling of two molecules of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions, known as Glaser coupling).[1]

  • Dehalogenated byproduct (Butylbenzene): Formed by the reduction of this compound.

  • Palladium catalyst residues: Often appears as palladium black.

  • Ligands and their oxides: Such as triphenylphosphine oxide.

  • Inorganic salts: From the base used in the reaction.

Q3: Which purification technique is most suitable for my product?

A3: The choice of purification technique depends on the physical properties of your product and the nature of the impurities.

  • Flash Column Chromatography: Highly effective for separating the desired product from most organic impurities and residual catalyst.

  • Recrystallization: An excellent method for obtaining highly pure crystalline solid products, particularly effective at removing minor impurities.

  • Liquid-Liquid Extraction: Primarily used during the work-up to remove inorganic salts and water-soluble impurities.

  • Activated Carbon Treatment: Can be used to scavenge residual palladium catalyst.

Q4: How can I effectively remove the palladium catalyst from my product?

A4: Residual palladium can be challenging to remove. Here are a few strategies:

  • Filtration through Celite®: A simple first step to remove bulk palladium black.

  • Column Chromatography: Often effective at separating the product from palladium residues.

  • Treatment with Scavengers: Using thiol-based scavengers or activated carbon can effectively capture dissolved palladium species.

  • Recrystallization: Can sometimes leave palladium impurities behind in the mother liquor.

Q5: How do I monitor the progress of my purification?

A5: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the separation during column chromatography. For assessing the final purity of the isolated product, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[4]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Purification of 4-Butylbiphenyl

Problem 1: My purified product is still contaminated with a significant amount of unreacted boronic acid.

  • Question: Why is the boronic acid difficult to remove by column chromatography?

  • Answer: Boronic acids can sometimes streak on silica gel, leading to co-elution with the product. This is often due to their polar nature.

  • Question: How can I improve the separation?

  • Answer:

    • Aqueous Wash: Before chromatography, perform a thorough work-up with an aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous layer.

    • Column Chromatography Additive: Adding a small amount of a polar solvent like methanol to your elution solvent system can sometimes improve the separation.

    • Recrystallization: If your product is a solid, recrystallization is often very effective at removing residual boronic acid.

Problem 2: I see a byproduct with a similar Rf to my product on the TLC plate.

  • Question: What could this byproduct be?

  • Answer: This is often the homocoupled product of the boronic acid.

  • Question: How can I separate it?

  • Answer:

    • Optimize Chromatography: A carefully run flash column with a shallow solvent gradient may be able to resolve the two compounds.

    • Recrystallization: The difference in crystal packing between your product and the homocoupled byproduct can often be exploited for separation via recrystallization.

Sonogashira Coupling: Purification of 4-Butylphenylacetylene

Problem 1: My final product is a dark, oily substance even after column chromatography.

  • Question: What is causing the dark color?

  • Answer: The dark color is often due to residual copper salts and palladium catalyst. The presence of oxygen can also lead to the formation of colored polymeric byproducts from alkyne homocoupling (Glaser coupling).[1]

  • Question: How can I obtain a cleaner product?

  • Answer:

    • Thorough Work-up: Wash the reaction mixture with aqueous ammonium chloride to complex with and remove copper salts.

    • Activated Carbon: Stir the crude product with a small amount of activated carbon in a suitable solvent, then filter through Celite® before final purification.

    • Copper-Free Conditions: If homocoupling is a persistent issue, consider using a copper-free Sonogashira protocol.[1]

Problem 2: My product seems to be decomposing on the silica gel column.

  • Question: Why would my product be unstable on silica gel?

  • Answer: Some alkynes can be sensitive to the acidic nature of silica gel.

  • Question: What are the alternatives?

  • Answer:

    • Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, before packing the column.

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.

    • Kugelrohr Distillation: If your product is a thermally stable liquid, short-path distillation can be an effective purification method.

Heck Reaction: Purification of Substituted Butylstyrene Derivatives

Problem 1: My NMR spectrum shows signals corresponding to both the E and Z isomers of the product.

  • Question: Is it possible to separate these isomers?

  • Answer: The separability of E/Z isomers depends on the specific structure of the molecule. Often, their polarities are very similar, making chromatographic separation challenging.

  • Question: What can I do to get a single isomer?

  • Answer:

    • Reaction Optimization: The Heck reaction often has a high stereoselectivity for the trans (E) isomer. Re-optimizing the reaction conditions (e.g., ligand, base, temperature) may improve the isomeric ratio.

    • Recrystallization: If one isomer is significantly less soluble than the other, fractional recrystallization can be an effective method for separation.

Problem 2: I have a significant amount of a byproduct that I suspect is the dehalogenated starting material (butylbenzene).

  • Question: Why is this byproduct formed?

  • Answer: Dehalogenation is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced instead of coupling.

  • Question: How can I separate it from my product?

  • Answer:

    • Column Chromatography: Butylbenzene is significantly less polar than the desired alkene product. A standard silica gel column should provide good separation.

    • Vacuum Distillation: If the boiling points are sufficiently different, vacuum distillation can be used to remove the more volatile butylbenzene.

Data Presentation

The following tables provide illustrative data on the purification of a representative product from each of the discussed reactions. Note that actual yields and purity levels will vary depending on the specific substrates and reaction conditions.

Table 1: Purification of 4-Butylbiphenyl (Suzuki Coupling Product)

Purification StepYield (%)Purity by HPLC (%)Key Impurities Removed
Crude Product>9575Unreacted starting materials, homocoupled byproduct, catalyst
Aqueous Work-up90-9580Boronic acid, inorganic salts
Column Chromatography75-85>98Homocoupled byproduct, unreacted this compound
Recrystallization60-75>99.5Trace impurities

Table 2: Purification of 4-Butylphenylacetylene (Sonogashira Coupling Product)

Purification StepYield (%)Purity by GC (%)Key Impurities Removed
Crude Product>9570Homocoupled alkyne, catalyst residues, unreacted starting materials
Aqueous Work-up90-9575Copper salts, inorganic salts
Column Chromatography70-80>97Homocoupled alkyne, unreacted this compound
Kugelrohr Distillation60-70>99Minor organic impurities

Table 3: Purification of (E)-1-(4-butylphenyl)-2-phenylethene (Heck Coupling Product)

Purification StepYield (%)Purity by NMR (%)Key Impurities Removed
Crude Product>9580Butylbenzene, catalyst residues, unreacted starting materials
Aqueous Work-up90-9585Inorganic salts
Column Chromatography80-90>98Butylbenzene, unreacted this compound
Recrystallization70-85>99Z-isomer, trace impurities

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation by TLC. The ideal Rf value for the desired product is typically between 0.2 and 0.4.

  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the elution solvent or a less polar solvent.

    • Carefully apply the sample to the top of the silica bed using a pipette.

    • Add a thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the elution solvent to the column.

    • Apply gentle pressure using a pump or inert gas to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Liquid-Liquid Extraction (Aqueous Work-up)
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of water or an appropriate aqueous solution (e.g., saturated NaHCO₃ to neutralize acid, or saturated NH₄Cl to remove copper).

    • Stopper the funnel, invert it, and vent frequently to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes.

  • Separation:

    • Allow the layers to separate completely.

    • Drain the lower layer. The organic layer is typically the top layer if using a solvent less dense than water (like ethyl acetate), and the bottom layer if using a solvent denser than water (like dichloromethane).

    • Repeat the washing process as necessary.

  • Drying and Concentration:

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product for further purification.

Mandatory Visualization

Purification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction_Mixture Crude Reaction Mixture (Product, Impurities, Catalyst) Aqueous_Workup Liquid-Liquid Extraction Reaction_Mixture->Aqueous_Workup Remove inorganic salts Drying_Concentration Drying and Concentration Aqueous_Workup->Drying_Concentration Column_Chromatography Flash Column Chromatography Drying_Concentration->Column_Chromatography Separate organic impurities Recrystallization Recrystallization (for solids) Column_Chromatography->Recrystallization Further purification Purity_Analysis Purity and Identity Confirmation (HPLC, GC, NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis

Caption: General experimental workflow for the purification of cross-coupling products.

Troubleshooting_Logic Start Impure Product After Initial Purification Check_TLC Analyze by TLC/HPLC/NMR Start->Check_TLC Identify_Impurity Identify Nature of Impurity Check_TLC->Identify_Impurity Polar_Impurity Polar Impurity (e.g., boronic acid, phosphine oxide) Identify_Impurity->Polar_Impurity Polar Nonpolar_Impurity Non-polar Impurity (e.g., homocoupled product, dehalogenated SM) Identify_Impurity->Nonpolar_Impurity Non-polar/ Similar Polarity Catalyst_Residue Catalyst Residue (Pd/Cu) Identify_Impurity->Catalyst_Residue Metal Aqueous_Wash Perform Aqueous Base/Acid Wash Polar_Impurity->Aqueous_Wash Optimize_Chroma Optimize Column Chromatography (gradient elution) Nonpolar_Impurity->Optimize_Chroma Scavenger Use Palladium Scavenger (e.g., activated carbon) Catalyst_Residue->Scavenger End Pure Product Aqueous_Wash->End Recrystallize Attempt Recrystallization Optimize_Chroma->Recrystallize Recrystallize->End Scavenger->End

Caption: Logical troubleshooting guide for product purification.

References

Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with catalyst deactivation during palladium-catalyzed cross-coupling reactions of 1-butyl-4-iodobenzene.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses common problems in a question-and-answer format to help you diagnose and resolve issues in your experiments.

Q1: My Suzuki-Miyaura, Heck, or Sonogashira reaction with this compound has stalled or shows low conversion. How do I know if catalyst deactivation is the cause?

A1: Low conversion is often linked to catalyst deactivation, but other factors could be at play. First, look for visual cues such as the formation of a black precipitate ("palladium black"), which indicates the agglomeration of the palladium catalyst into an inactive state.[1] If there are no visual signs, consider the following potential causes for catalyst deactivation:

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) precursor like Pd(OAc)₂, its reduction to the catalytically active Pd(0) may be incomplete.[2][3]

  • Thermal Decomposition: The reaction temperature might be too high, causing the catalyst complex to break down.[1]

  • Oxidative Deactivation: Trace amounts of oxygen in the reaction vessel can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[2]

  • Catalyst Poisoning: Impurities in your reagents or solvents (e.g., sulfur compounds) can irreversibly bind to the palladium center.[2]

To confirm deactivation, you can try adding a fresh charge of catalyst to a stalled reaction. If the reaction proceeds, it strongly suggests the initial catalyst was deactivated.

Q2: I've observed the formation of palladium black in my reaction. What are the primary causes and how can I prevent it?

A2: The formation of palladium black is a common deactivation pathway resulting from the agglomeration of Pd(0) species. This is typically caused by:

  • Insufficient Ligand Stabilization: The ligand's role is to stabilize the Pd(0) center. If the ligand is not effective or is present in an insufficient amount, the palladium atoms will aggregate.

  • High Reaction Temperatures: Elevated temperatures can accelerate both the desired reaction and the catalyst decomposition pathway.[1]

  • Slow Oxidative Addition: For some substrates, the oxidative addition step is slow. If the "naked" Pd(0) species is present for too long without reacting, it is more likely to agglomerate.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][4] These ligands are known to form more stable complexes with palladium, preventing agglomeration.

  • Optimize Ligand:Palladium Ratio: While a sufficient amount of ligand is needed, an excessive amount can sometimes inhibit the reaction by creating a coordinatively saturated metal center.[5] A ratio of 1:1 to 2:1 (Ligand:Pd) is a common starting point.

  • Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider stepwise increases in temperature only if necessary.[4]

Q3: My reaction is clean, with no palladium black, but the yield is still poor. Could catalyst poisoning be the issue?

A3: Yes, catalyst poisoning can occur without visible precipitation. Soluble impurities can coordinate to the palladium center and halt the catalytic cycle.

  • Common Poisons:

    • Sulfur Compounds: Thiophenes or other sulfur-containing impurities in reagents can act as potent catalyst poisons.[2]

    • Oxygen: Inadequate degassing allows oxygen to oxidize the catalyst.[2]

    • Solvent Contaminants: Peroxides in ethers (like THF) or other degradation products in solvents can interfere with the reaction.[2]

Solutions:

  • Use High-Purity Reagents: Whenever possible, use reagents and solvents from reputable suppliers, specifying high purity.

  • Purify and Degas Solvents: Use freshly distilled or high-purity, inhibitor-free solvents.[2] Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the liquid.

  • Employ Scavengers: If sulfur poisoning is suspected, consider pre-treating the starting materials with a scavenger.[2]

Q4: I am observing significant amounts of side products like benzenebutane (from dehalogenation) or biaryl homocoupling. Are these related to catalyst deactivation?

A4: Yes, the formation of these side products can be linked to issues within the catalytic cycle that may also lead to deactivation.

  • Dehalogenation (Hydrodehalogenation): The replacement of iodine with a hydrogen atom can occur if the catalytic cycle is intercepted by a hydride source before productive coupling.[1] Optimizing conditions to accelerate the desired cross-coupling can minimize this side reaction.

  • Homocoupling: This occurs when the organometallic reagent (e.g., boronic acid in Suzuki coupling) couples with itself. In Sonogashira coupling, alkyne homocoupling (Glaser coupling) is often promoted by the copper co-catalyst in the presence of oxygen.[2]

Solutions:

  • Minimize Oxygen: For Sonogashira reactions, ensure strictly anaerobic conditions to prevent Glaser coupling.[2]

  • Optimize Base and Solvent: The choice of base and solvent can influence the rates of competing reaction pathways. Consider screening different bases to find one that favors the cross-coupling pathway.

  • Consider a Copper-Free Protocol: For Sonogashira couplings, using a copper-free method can eliminate the possibility of Glaser homocoupling.[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best to minimize deactivation: Pd(0) or Pd(II)?

Q2: How do I choose the right ligand to enhance catalyst stability?

A2: For aryl iodides like this compound, standard ligands like triphenylphosphine (PPh₃) are often sufficient. However, if you encounter issues, switching to a more specialized ligand is a key strategy. The goal is to increase the stability of the Pd(0) intermediate and facilitate the oxidative addition step.

  • Bulky and Electron-Rich Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos) are excellent choices.[1] Their steric bulk prevents the formation of inactive palladium dimers and trimers, while their electron-donating nature promotes the rate-limiting oxidative addition step.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, making them highly resistant to thermal decomposition.[4]

Q3: Can a deactivated catalyst be regenerated?

A3: In a typical laboratory setting, regenerating a homogeneous palladium catalyst from its deactivated state (e.g., palladium black) is not practical. The focus should be on prevention. However, in the field of heterogeneous catalysis, solid-supported catalysts are designed for recovery and reuse.[8][9] These catalysts can often be filtered off after the reaction and reused for several cycles, though a gradual loss of activity is common.[8]

Data Presentation: Ligand Effects on Catalyst Stability

The following table summarizes the impact of different phosphine ligands on the yield of a model Suzuki-Miyaura coupling reaction, illustrating how ligand choice can mitigate catalyst deactivation and improve performance.

Catalyst SystemLigand TypeKey FeaturesTypical Yield (%)Observations
Pd(OAc)₂ / PPh₃Monodentate, less bulkyStandard, economical50-70%Prone to formation of palladium black at higher temperatures.[1]
Pd(OAc)₂ / P(t-Bu)₃Monodentate, bulky, e⁻ richPromotes oxidative addition>90%High stability, reduces risk of agglomeration.[1]
Pd₂(dba)₃ / XPhosBiarylphosphine, bulky, e⁻ richExcellent for challenging substrates>95%Forms highly stable active species, very low catalyst loadings possible.[1][4]
PdCl₂(dppf)Bidentate (Chelating)Pre-formed complex, stable>90%Chelating effect provides high thermal stability.

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Troubleshooting checkpoints

This protocol provides a standard method for coupling this compound with an arylboronic acid.

  • Reagent Preparation:

    • Ensure this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.) are dry.

    • Use a high-purity, anhydrous, and degassed solvent (e.g., Dioxane/Water 4:1). To degas, sparge with argon for 30 minutes.

  • Reaction Setup (Under Inert Atmosphere):

    • To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

    • Add this compound, the arylboronic acid, and the base.

    • Seal the flask, then evacuate and backfill with argon three times. [Checkpoint 1: Inadequate inerting is a major source of catalyst oxidation.] [2]

  • Execution:

    • Add the degassed solvent via syringe.

    • Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 80-100 °C). [Checkpoint 2: If you observe rapid color change to black, the temperature may be too high, or the ligand may be inadequate.] [1]

    • Stir vigorously to ensure good mixing.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or GC-MS. [Checkpoint 3: If the reaction stalls, check for palladium black. If none is visible, consider taking a small aliquot and adding a drop of a more active ligand solution or a small amount of fresh catalyst to see if the reaction restarts.]

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove insoluble salts and precipitated palladium.[10]

    • Proceed with a standard aqueous work-up and purification by column chromatography.

Protocol 2: Catalyst Poisoning Test

This protocol helps determine if your reagents or solvent contain catalyst poisons.

  • Run a Control Reaction: Perform a small-scale coupling reaction using a trusted, high-purity batch of reagents and freshly distilled, degassed solvent. This reaction should proceed to high conversion and serves as your positive control.

  • Run a Test Reaction: Set up an identical reaction, but substitute one component with the batch you suspect is contaminated (e.g., the solvent or a specific starting material).

  • Compare Results: If the test reaction shows significantly lower conversion, stalls, or forms palladium black while the control reaction does not, it is highly likely that the substituted component contains impurities that are poisoning the catalyst.[2][11]

Visualizations

Catalyst Deactivation Pathways

G ActiveCat Active Pd(0)L_n Catalyst Cycle Productive Catalytic Cycle ActiveCat->Cycle Desired Path PdBlack Inactive Pd(0) 'Palladium Black' ActiveCat->PdBlack Agglomeration (High Temp / Poor Ligand) OxidizedPd Inactive Pd(II) Species (e.g., Oxides) ActiveCat->OxidizedPd Oxidation (Trace O2) PoisonedPd Poisoned Catalyst [Pd(0)L_n-Poison] ActiveCat->PoisonedPd Poisoning (Impurities e.g., S) Cycle->ActiveCat

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting Workflow for Low Conversion

G Start Low / No Conversion Observed CheckVisual Visual Inspection: Palladium Black? Start->CheckVisual CheckInert Check Inert Atmosphere Technique CheckVisual->CheckInert No OptimizeLigand Optimize Ligand: Use Bulky, e-rich Ligand (e.g., SPhos) CheckVisual->OptimizeLigand Yes CheckPurity Check Reagent/Solvent Purity & Degassing CheckInert->CheckPurity Atmosphere OK PurifyReagents Purify/Replace Reagents & Solvents CheckInert->PurifyReagents Technique Faulty CheckPurity->PurifyReagents Purity Suspect IncreaseLoading Increase Catalyst Loading (Last Resort) CheckPurity->IncreaseLoading Purity OK LowerTemp Lower Reaction Temperature OptimizeLigand->LowerTemp

Caption: A logical workflow for troubleshooting low-yielding coupling reactions.

General Palladium Cross-Coupling Cycle

G pd0 Pd(0)L_n pd2_cycle Pd(II) pd0->pd2_cycle Oxidative Addition pd2_cycle->pd0 Reductive Elimination pd2_cycle->pd2_cycle Transmetalation Ar_R Ar-R (Product) pd2_cycle->Ar_R dummy1 Ar-Pd(II)-I ArI Ar-I (this compound) ArI->pd2_cycle R_M R-M (Coupling Partner) R_M->pd2_cycle IX I⁻ MX M-X dummy2 Ar-Pd(II)-R

Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Low-Temperature Suzuki Reactions with 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for low-temperature Suzuki reactions involving 1-Butyl-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your coupling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during low-temperature Suzuki reactions with this compound in a question-and-answer format.

Question 1: My reaction shows low to no conversion of this compound at low temperatures. What are the likely causes and how can I fix it?

Answer:

Low or no conversion at reduced temperatures is a frequent challenge. Here are the primary factors to investigate:

  • Catalyst System Inefficiency: The choice of catalyst and ligand is critical for low-temperature activity.

    • Problem: "Classical" catalyst systems like Pd(PPh₃)₄ can be surprisingly inefficient for aryl iodides at temperatures around 50°C or lower. This is thought to be due to the poor turnover of a key intermediate in the catalytic cycle in the presence of triphenylphosphine.[1]

    • Solution: Switch to a more active catalyst system known for high performance at room temperature. Buchwald or Beller-type monophosphine ligands (e.g., XPhos, SPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices.[2] Heterogeneous catalysts, such as palladium nanoparticles on carbon nanotubes, have also demonstrated high activity at room temperature for aryl iodides.[3][4][5]

  • Inadequate Base Activation: The base is crucial for the transmetalation step, and its effectiveness can be temperature and solvent-dependent.

    • Problem: The chosen base may not be soluble or reactive enough at lower temperatures.

    • Solution: Employ a stronger or more soluble base. While K₂CO₃ is common, consider stronger bases like K₃PO₄ or Cs₂CO₃. The physical form of the base also matters; using finely ground K₃PO₄ can improve reproducibility.

  • Poor Reagent Quality or Stability:

    • Problem: The boronic acid reagent may be undergoing protodeboronation, a common side reaction, especially with unstable boronic acids.[6] The palladium catalyst or phosphine ligands could also be degraded or oxidized.

    • Solution: Use fresh, high-purity reagents. Store catalysts and ligands under an inert atmosphere. To minimize protodeboronation, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[6]

  • Presence of Oxygen:

    • Problem: Oxygen can deactivate the Pd(0) catalyst.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents thoroughly before use by sparging with an inert gas or by freeze-pump-thaw cycles.

Question 2: The reaction is very slow. How can I increase the reaction rate without significantly raising the temperature?

Answer:

  • Optimize Catalyst and Ligand Loading: Increasing the catalyst and/or ligand concentration can accelerate the reaction. However, be mindful that higher catalyst loading can increase costs and the amount of residual palladium in the product.

  • Choice of Solvent: The solvent system plays a critical role. A mixture of an organic solvent and water (e.g., EtOH/H₂O, Dioxane/H₂O) is often beneficial. Water can have a rate-accelerating effect in some Suzuki reactions.[7]

  • Use of Additives: In some cases, additives can enhance the reaction rate. For instance, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems.

Question 3: I am observing significant side product formation, such as the homocoupling of the boronic acid. What can I do to improve selectivity?

Answer:

  • Strict Exclusion of Oxygen: Homocoupling of boronic acids is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is crucial.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent. A large excess can lead to increased homocoupling.

  • Optimize Base: The choice and amount of base can influence side reactions. Use the minimum amount of base required for efficient reaction, and consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for a low-temperature Suzuki coupling of this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner and other reaction conditions. However, for low-temperature applications with aryl iodides, catalyst systems based on bulky, electron-rich phosphine ligands are generally very effective. Examples include Pd₂(dba)₃ with P(t-Bu)₃ or Pd(OAc)₂ with Buchwald ligands like SPhos or XPhos.[2] Heterogeneous catalysts like palladium nanoparticles on carbon supports have also shown excellent activity at room temperature.[3][4][5]

Q2: Which base should I use for a low-temperature reaction?

A2: A common choice is potassium carbonate (K₂CO₃). However, for challenging or sluggish reactions at low temperatures, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective. The base must be sufficiently soluble in the reaction medium.

Q3: What is a suitable solvent system for a low-temperature Suzuki reaction with this compound?

A3: A mixture of an organic solvent and water is often optimal. Common systems include 1,4-dioxane/water, THF/water, and ethanol/water.[8] The aqueous component can aid in dissolving the inorganic base and can accelerate the reaction.

Q4: Do I need to protect any functional groups on my boronic acid for a low-temperature Suzuki reaction?

A4: One of the advantages of the Suzuki coupling is its high functional group tolerance.[9] At low temperatures, the need for protecting groups is further minimized. However, highly base-sensitive groups might require protection, or the use of a milder base like potassium fluoride (KF) could be explored.

Q5: How can I monitor the progress of my low-temperature Suzuki reaction?

A5: The reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TCM), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Table 1: Conditions for Room-Temperature Suzuki-Miyaura Coupling of Various Aryl Iodides

EntryAryl IodideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Nitroiodobenzene4-Methoxyphenylboronic acidPd on CNTsK₂CO₃EtOH/H₂O (1:1)RT24>95[4]
2IodobenzenePhenylboronic acidPd/Mg(OH)₂/MgO-ZrO₂--RT0.13100[9]
34-IodobenzaldehydePhenylboronic acidCu-AIA-PC-PdK₂CO₃EthanolRT6-[10]
44-IodoanisolePhenylboronic acidPd/CK₂CO₃DMFRT--[11]

Experimental Protocols

The following are model protocols for the Suzuki-Miyaura coupling of this compound at low and room temperatures. These should be considered as starting points and may require optimization for your specific boronic acid partner.

Protocol 1: Model Room-Temperature Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from procedures for room-temperature Suzuki coupling of aryl iodides using a highly active catalyst system.[2]

Materials:

  • This compound

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 equiv., 1 mol%) and P(t-Bu)₃ (0.04 equiv., 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the limiting reagent) in a 4:1 dioxane/water ratio.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Model Low-Temperature (0 °C) Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a conceptual adaptation for low-temperature conditions and may require significant optimization.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous and degassed THF

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%). Add anhydrous, degassed THF and stir for 10 minutes at room temperature to form the active catalyst.

  • Reagent Addition: To a separate, dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Cooling: Cool this second flask to 0 °C in an ice bath.

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the cooled reagent mixture via a cannula.

  • Reaction: Stir the reaction mixture vigorously at 0 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

Experimental_Workflow General Experimental Workflow for Low-Temperature Suzuki Coupling reagents 1. Reagent Preparation - Weigh this compound, boronic acid, and base. - Prepare degassed solvents. setup 2. Reaction Setup - Add solids to a dry Schlenk flask. - Establish inert atmosphere (evacuate/backfill). reagents->setup catalyst 3. Catalyst/Solvent Addition - Add catalyst and ligand under inert gas. - Add degassed solvents via syringe. setup->catalyst reaction 4. Reaction - Stir vigorously at the desired low temperature. - Monitor progress (TLC, LC-MS). catalyst->reaction workup 5. Workup - Quench reaction. - Perform aqueous extraction. reaction->workup purification 6. Purification - Dry organic layer. - Concentrate and purify by column chromatography. workup->purification

Caption: A typical experimental workflow for the Suzuki coupling reaction.[12]

Troubleshooting_Workflow Troubleshooting Low-Yield Suzuki Reactions start Low or No Yield Observed check_catalyst Is the catalyst system appropriate for low temp? (e.g., avoiding Pd/PPh3 for aryl iodides) start->check_catalyst check_reagents Are reagents (boronic acid, catalyst, ligands) fresh and pure? check_catalyst->check_reagents Yes change_catalyst Solution: Switch to a more active catalyst system (e.g., Pd/Buchwald ligand). check_catalyst->change_catalyst No check_atmosphere Was the reaction under a strict inert atmosphere with degassed solvents? check_reagents->check_atmosphere Yes use_fresh_reagents Solution: Use fresh reagents. Consider using a more stable boronate ester. check_reagents->use_fresh_reagents No check_base Is the base strong enough and soluble at the reaction temperature? check_atmosphere->check_base Yes improve_inertness Solution: Improve degassing procedure and ensure a positive pressure of inert gas. check_atmosphere->improve_inertness No change_base Solution: Switch to a stronger or more soluble base (e.g., K3PO4, Cs2CO3). check_base->change_base No

References

Technical Support Center: Sonogashira Coupling of 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 1-butyl-4-iodobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Sonogashira coupling of this compound.

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Inactive Catalyst The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture. Ensure you are using a fresh batch of catalyst or a reliable precatalyst like PdCl₂(PPh₃)₂. If using a Pd(II) precatalyst, ensure the in situ reduction to Pd(0) is occurring.[1]
Poor Quality Reagents Impurities in the this compound or the terminal alkyne can poison the catalyst. Ensure the purity of your starting materials, purifying them if necessary.
Inadequate Solvent Degassing Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling), consuming your starting material and reducing the yield of the desired cross-coupled product.[2] It is critical to thoroughly degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
Incorrect Solvent Choice The solvent plays a crucial role in the reaction's success. For the Sonogashira coupling of aryl iodides, a variety of solvents can be effective. A solvent screen may be necessary to find the optimal conditions for your specific alkyne. See the quantitative data table below for guidance.
Suboptimal Reaction Temperature While aryl iodides are generally more reactive and can often be coupled at room temperature, some systems may require heating to proceed at a reasonable rate. If the reaction is sluggish, consider gradually increasing the temperature.[3]

Problem 2: Formation of Significant Side Products

Possible Cause Recommended Solution
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen. To minimize this, ensure strictly anaerobic conditions. Alternatively, a copper-free Sonogashira protocol can be employed.
Palladium Black Precipitation The formation of a black precipitate indicates the decomposition of the palladium catalyst. This can be caused by impurities, an inappropriate solvent, or an incorrect temperature. Some anecdotal evidence suggests that THF may promote the formation of palladium black.[2] Using fresh, high-purity reagents and solvents can help prevent this.
Decomposition of Starting Materials or Product If the reaction temperature is too high, or if the substrates are sensitive to the base used, decomposition can occur. Monitor the reaction by TLC or LC-MS to check for the appearance of unexpected spots.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in the Sonogashira coupling?

A1: The reactivity of the aryl halide is a significant factor. The general trend from most reactive to least reactive is: Aryl Iodides > Aryl Bromides > Aryl Chlorides.[4] this compound is therefore expected to be highly reactive in this coupling.

Q2: Is a copper co-catalyst always necessary for the Sonogashira coupling?

A2: No, copper-free Sonogashira reactions are well-established and often preferred to avoid the formation of alkyne homocoupling byproducts.[5] These reactions may require specific ligands or different reaction conditions to proceed efficiently.

Q3: What role does the amine base play in the reaction?

A3: The amine base, such as triethylamine or diisopropylamine, serves two primary purposes. First, it deprotonates the terminal alkyne to form the reactive acetylide species. Second, it neutralizes the hydrogen halide (HI in this case) that is formed as a byproduct of the reaction.[6]

Q4: My reaction solution turned black. What does this mean and what should I do?

A4: A black precipitate, often referred to as "palladium black," indicates the decomposition of your palladium catalyst. This can be triggered by impurities, an unsuitable solvent choice, or an incorrect reaction temperature. To address this, ensure you are using high-purity reagents and solvents. You may also need to screen different solvents or adjust the reaction temperature.

Q5: Can I use an amine as both the base and the solvent?

A5: Yes, in some cases, an amine like triethylamine can be used as both the base and the solvent, particularly if the starting materials are sufficiently soluble in it.[2]

Quantitative Data on Solvent Effects

Table 1: Effect of Solvent on the Yield of 4-(Phenylethynyl)toluene

SolventYield (%)
Toluene93
Acetonitrile (MeCN)64
Tetrahydrofuran (THF)63
1,4-Dioxane51
1,2-Dimethoxyethane (DME)49

Reaction Conditions: 4-iodotoluene, phenylacetylene, Pd/Fe₃O₄ catalyst, Et₃N, 130°C. Data adapted from Liu et al., 2008.[7]

Experimental Protocols

Palladium/Copper Co-catalyzed Sonogashira Coupling of this compound

This protocol is a general procedure and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous triethylamine (Et₃N) (2.0 eq)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Schlenk line)

  • Syringes for liquid transfer

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the anhydrous triethylamine via syringe.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Schlenk Flask under Inert Atmosphere prep2 Add this compound, Pd Catalyst, CuI, Ligand prep1->prep2 prep3 Add Degassed Solvent and Amine Base prep2->prep3 prep4 Add Terminal Alkyne prep3->prep4 reaction Stir at Appropriate Temperature prep4->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup1 Quench Reaction monitoring->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purification Column Chromatography workup3->purification final_product Final Product purification->final_product Characterization (NMR, MS) Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition product Ar-C≡C-R' pd_complex->product Reductive Elimination cu_i CuI pd_complex->cu_i Regenerates CuI transmetalation Transmetalation reductive_elimination Reductive Elimination ar_i This compound cu_acetylide Cu-C≡C-R' cu_i->cu_acetylide Deprotonation cu_acetylide->pd_complex Transmetalation alkyne R'-C≡C-H base Base

References

base selection for cross-coupling reactions with 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-butyl-4-iodobenzene in cross-coupling reactions. The focus is on the critical role of base selection to ensure reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is a base essential in palladium-catalyzed cross-coupling reactions?

A base is a crucial component in most palladium-catalyzed cross-coupling reactions, although its specific role varies with the reaction type:

  • Suzuki-Miyaura Coupling: The base activates the organoboron reagent (boronic acid or ester) to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step with the palladium center.[1]

  • Heck Reaction: The base is required to neutralize the hydrogen halide (HX) produced during the reaction and to regenerate the active Pd(0) catalyst from the Pd(II) intermediate in the final step of the catalytic cycle.[2]

  • Sonogashira Coupling: The base deprotonates the terminal alkyne, making it a more potent nucleophile (acetylide) that can then react with the copper(I) co-catalyst or directly with the palladium complex in copper-free variants.[3]

Q2: What are the common types of bases used for reactions with this compound?

Bases are generally categorized as inorganic or organic. Given that this compound is a relatively standard aryl iodide, a wide range of bases can be employed.

  • Inorganic Bases: These are widely used due to their effectiveness, cost, and broad compatibility.

    • Carbonates: (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) are mild to moderately strong bases, commonly used in Suzuki and Heck reactions.[4][5]

    • Phosphates: (e.g., K₃PO₄) are stronger than carbonates and are particularly effective for challenging or sterically hindered substrates.[4]

    • Hydroxides: (e.g., NaOH, KOH) are strong bases often used in aqueous solvent mixtures.[6]

    • Fluorides: (e.g., KF, CsF) can be used, especially when dealing with substrates sensitive to stronger bases.

  • Organic Bases:

    • Amines: (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) are common in Heck and Sonogashira reactions.[3][7]

    • Alkoxides: (e.g., Sodium t-butoxide (NaOtBu), Potassium t-butoxide (KOtBu)) are very strong, non-nucleophilic bases used for more difficult couplings, such as those involving aryl chlorides or hindered substrates.[8]

Q3: How do I select an initial base for my specific cross-coupling reaction?

The choice of base is highly dependent on the reaction type. Below is a general starting point for reactions with this compound.

graph BaseSelectionWorkflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Start: Select Cross-Coupling Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki Coupling", fillcolor="#FBBC05"]; heck [label="Heck Coupling", fillcolor="#34A853"]; sonogashira [label="Sonogashira Coupling", fillcolor="#EA4335"];

base_suzuki [label="Initial Choice:\nK₂CO₃ or K₃PO₄", shape=Mdiamond, fillcolor="#FFFFFF"]; base_heck [label="Initial Choice:\nEt₃N or K₂CO₃", shape=Mdiamond, fillcolor="#FFFFFF"]; base_sonogashira [label="Initial Choice:\nEt₃N or i-Pr₂NH", shape=Mdiamond, fillcolor="#FFFFFF"];

// Connections start -> suzuki; start -> heck; start -> sonogashira;

suzuki -> base_suzuki [label="Aqueous/protic solvent?"]; heck -> base_heck [label="Standard conditions?"]; sonogashira -> base_sonogashira [label="Cu-catalyzed?"]; }

Caption: Initial base selection guide for common cross-coupling reactions.

Q4: Does the strength of the base (pKa) matter?

Yes, the base strength is a critical parameter. A base must be strong enough to perform its catalytic role (e.g., deprotonate an alkyne or activate a boronic acid) but not so strong that it causes unwanted side reactions like dehalogenation or decomposition of sensitive functional groups on the substrates. For substrates with highly acidic protons, a very mild base may be sufficient.[9]

Base Selection Data

The optimal base is often determined empirically. The tables below summarize the performance of various bases in typical cross-coupling reactions involving aryl iodides.

Table 1: Comparison of Bases in a Model Suzuki-Miyaura Coupling (Reaction: Aryl Iodide + Phenylboronic Acid)

Base (equiv.)SolventTemperature (°C)Yield (%)Reference
K₂CO₃ (2.0)DMF/H₂ORefluxHigh[10]
Na₂CO₃ (2.0)DMF/H₂O10095[5]
NaOH (3.0)EtOH/H₂O6596[6][11]
K₃PO₄ (2.0)Dioxane/H₂O100High
Et₃N (2.0)DMF/H₂O100Low[5]

Table 2: Common Bases and Their Approximate pKa Values (pKa of the conjugate acid)

BaseClasspKa in H₂OpKa in DMSO
Cs₂CO₃Carbonate10.3 (HCO₃⁻)~14
K₂CO₃Carbonate10.3 (HCO₃⁻)~14
K₃PO₄Phosphate12.3 (HPO₄²⁻)~16
Triethylamine (Et₃N)Amine10.79.0
NaOHHydroxide15.7 (H₂O)~29
KOtBuAlkoxide19.2 (tBuOH)~32

Troubleshooting Guide

Problem 1: Low or no conversion to the desired product.

graph Troubleshooting_LowYield { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes problem [label="Symptom:\nLow or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Is the base strong enough?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Is the base soluble?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Is the base inhibiting the catalyst?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

solution1a [label="Switch to a stronger base\n(e.g., K₂CO₃ → K₃PO₄ or NaO t Bu)", fillcolor="#FFFFFF", fontcolor="#202124"]; solution1b [label="Base is likely sufficient", fillcolor="#FFFFFF", fontcolor="#202124"]; solution2a [label="Change solvent or base\n(e.g., K₃PO₄ is more soluble in water than THF)", fillcolor="#FFFFFF", fontcolor="#202124"]; solution2b [label="Solubility is likely not the issue", fillcolor="#FFFFFF", fontcolor="#202124"]; solution3a [label="Some amine bases can act as ligands.\nSwitch to an inorganic base.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections problem -> cause1; cause1 -> solution1a [label="No"]; cause1 -> cause2 [label="Yes"]; cause2 -> solution2a [label="No"]; cause2 -> cause3 [label="Yes"]; cause3 -> solution3a [label="Possibly"]; }

Caption: Decision tree for troubleshooting low reaction yields.

  • Possible Cause: The selected base may be too weak to perform its function efficiently. For Suzuki reactions, boronic acid activation may be incomplete. For Sonogashira, alkyne deprotonation may be insufficient.

  • Recommended Action:

    • Switch to a stronger base. For example, if using K₂CO₃ in a Suzuki coupling fails, try K₃PO₄.[4]

    • For particularly challenging or sterically hindered substrates, a very strong base like NaOtBu or KOtBu may be required.[8]

    • Ensure your base is of high quality and anhydrous, as water can affect the performance of strong bases.

Problem 2: Significant dehalogenation of this compound is observed.

  • Possible Cause: The base is too strong or the reaction temperature is too high, leading to the reductive cleavage of the carbon-iodine bond. This is a known side reaction, especially with electron-rich aryl halides.[8]

  • Recommended Action:

    • Switch to a milder base. If you are using an alkoxide, consider moving to a phosphate or carbonate.

    • Decrease the reaction temperature. Aryl iodides are the most reactive organic halides and often do not require high temperatures.[3]

    • Screen different solvents, as the solvent can mediate the basicity and reactivity of the system.

Problem 3: Formation of significant side products, such as alkyne homocoupling (Glaser coupling) in Sonogashira reactions.

  • Possible Cause: While often associated with the copper(I) co-catalyst and the presence of oxygen, the base can play a role. An amine base is required to generate the acetylide.[3]

  • Recommended Action:

    • The most effective solution is to switch to a copper-free Sonogashira protocol.[3]

    • If using a copper co-catalyst, ensure the reaction is run under strictly anaerobic conditions. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen).[3]

    • Ensure the amine base is pure and dry.

Experimental Protocols

The following are general starting procedures for cross-coupling reactions with this compound. Optimization will likely be required.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe to achieve a concentration of ~0.1-0.2 M with respect to the aryl iodide.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling

  • To a dry reaction vessel, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand (e.g., PPh₃, 2-4 mol%) if required.

  • Seal the vessel and purge with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., DMF or Acetonitrile).

  • Add the alkene (1.1-1.5 equiv.) followed by the base (e.g., Et₃N, 2.0 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).

  • Work up the reaction as described in the Suzuki protocol.

Protocol 3: General Procedure for Sonogashira Coupling (Copper-Catalyzed)

  • To a dry Schlenk flask, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or Diisopropylamine, which can often serve as the solvent and base).[3]

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Aryl iodides are highly reactive and often couple at room temperature.[12]

  • Monitor the reaction by TLC or GC/MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, and concentrate the filtrate. Purify the crude product.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-butyl-4-iodobenzene. The presence of the bulky tert-butyl group can introduce significant steric hindrance, often leading to challenges in achieving high yields and reaction efficiency. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge arises from the steric bulk of the tert-butyl group located at the para-position to the iodine atom. This steric hindrance can impede the approach of the bulky organometallic catalyst to the reaction center, thereby slowing down or inhibiting the oxidative addition step, which is often the rate-determining step in many cross-coupling catalytic cycles.

Q2: How does the choice of ligand affect the success of these reactions?

A2: Ligand selection is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[1][2] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary for efficient oxidative addition. Furthermore, the steric bulk of the ligand can facilitate the reductive elimination step, leading to product formation.

Q3: What role does the base play in overcoming steric hindrance?

A3: The choice of base is crucial and can significantly influence the reaction outcome. Strong, non-nucleophilic bases are often required to facilitate the transmetalation step in Suzuki couplings or the deprotonation of the amine in Buchwald-Hartwig aminations.[1][2] However, the base must be carefully selected to avoid side reactions.

Q4: Can reaction temperature be used to overcome steric hindrance?

A4: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, elevated temperatures can also lead to catalyst decomposition and the formation of unwanted side products. Therefore, temperature optimization is a critical aspect of developing a successful reaction protocol.

Q5: Are there alternatives to traditional heating methods?

A5: Yes, microwave irradiation has been shown to be effective in accelerating cross-coupling reactions, often leading to shorter reaction times and improved yields, even for sterically hindered substrates.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition - Switch to a bulkier, more electron-rich ligand: Consider ligands such as XPhos, SPhos, or tBuXPhos. - Use a more reactive palladium precatalyst: Palladacycle precatalysts (e.g., G3 or G4 precatalysts) can generate the active Pd(0) species more efficiently. - Increase reaction temperature: Incrementally increase the temperature in 10-20 °C intervals, while monitoring for catalyst decomposition.
Slow or Incomplete Transmetalation/Amine Coordination - Optimize the base: For Suzuki reactions, screen stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, consider NaOtBu or LHMDS. - Use a more polar solvent: Solvents like DMF, dioxane, or NMP can improve the solubility of reagents and facilitate these steps.
Catalyst Deactivation - Ensure rigorous anaerobic and anhydrous conditions: Oxygen and moisture can deactivate the palladium catalyst. Degas solvents and use a glovebox or Schlenk line techniques. - Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary for challenging substrates.
Side Reactions (e.g., Homocoupling, Protodeboronation) - For Suzuki reactions, use a 2-coordinate palladium precatalyst to minimize homocoupling. - Use freshly prepared or high-purity boronic acids/esters to reduce protodeboronation. - For Sonogashira reactions, consider copper-free conditions to prevent alkyne homocoupling (Glaser coupling).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various cross-coupling reactions involving this compound and analogous sterically hindered aryl iodides. This data is intended to provide a starting point for optimization.

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10016~85-95
Heck Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF12012~90-98
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (2)-Et₃N (2)THF656~80-90
Sonogashira (Cu-free) PhenylacetylenePd(dba)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane10012~85-95
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene10018~90-99

Experimental Protocols

Suzuki-Miyaura Coupling

Reaction: this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 274 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk tube, followed by water.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

Reaction: this compound with Butyl Acrylate

Materials:

  • This compound (1.0 mmol, 274 mg)

  • Butyl acrylate (1.5 mmol, 215 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 6.1 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a sealed reaction vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the vessel with argon.

  • Add DMF, butyl acrylate, and triethylamine via syringe.

  • Heat the reaction mixture to 120 °C for 12 hours.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Copper-Free Sonogashira Coupling

Reaction: this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 274 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, add this compound, Cs₂CO₃, Pd₂(dba)₃, and XPhos to a reaction vial.

  • Add dioxane and phenylacetylene.

  • Seal the vial and heat at 100 °C for 12 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify by chromatography.

Buchwald-Hartwig Amination

Reaction: this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 274 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • XPhos (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • Charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill with argon.

  • Add toluene, this compound, and morpholine.

  • Heat the mixture to 100 °C for 18 hours.

  • After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the eluent to obtain the product.

Visualizing Reaction Workflows and Concepts

Overcoming_Steric_Hindrance cluster_problem Problem cluster_analysis Analysis cluster_solutions Solutions cluster_outcome Outcome Low_Yield Low Yield/ No Reaction Steric_Hindrance Steric Hindrance of This compound Low_Yield->Steric_Hindrance Primary Cause Ligand_Choice Optimize Ligand (Bulky, Electron-Rich) Steric_Hindrance->Ligand_Choice Base_Solvent Optimize Base & Solvent Steric_Hindrance->Base_Solvent Reaction_Conditions Adjust Reaction Conditions (Temp, Time) Steric_Hindrance->Reaction_Conditions Catalyst_System Select Appropriate Catalyst System Steric_Hindrance->Catalyst_System Improved_Yield Improved Yield & Reaction Efficiency Ligand_Choice->Improved_Yield Base_Solvent->Improved_Yield Reaction_Conditions->Improved_Yield Catalyst_System->Improved_Yield

Caption: Troubleshooting workflow for overcoming steric hindrance.

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd + Ar-I ArPdIL2 Ar-Pd(II)-I(L)₂ OxAdd->ArPdIL2 Transmetalation Transmetalation ArPdIL2->Transmetalation + Ar'-B(OR)₂ ArPdArL2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0L2 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination_Workflow Start Start: Assemble Reactants Reactants This compound Amine Pd Precatalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) Start->Reactants InertAtmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reactants->InertAtmosphere SolventAddition Add Anhydrous, Degassed Solvent (e.g., Toluene) InertAtmosphere->SolventAddition Heating Heat Reaction Mixture (e.g., 100 °C) SolventAddition->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purify Product (Column Chromatography) Workup->Purification End End: Isolated Product Purification->End

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Validation & Comparative

Reactivity Showdown: 1-Butyl-4-iodobenzene vs. 1-Butyl-4-bromobenzene in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals and materials science. A critical factor influencing the efficiency of this reaction is the nature of the halide on the aryl substrate. This guide provides a detailed comparison of the reactivity of 1-Butyl-4-iodobenzene and 1-Butyl-4-bromobenzene, offering insights for researchers, scientists, and drug development professionals to optimize their synthetic strategies.

Executive Summary

This compound consistently demonstrates higher reactivity in Suzuki-Miyaura coupling reactions compared to its bromo-analogue, 1-Butyl-4-bromobenzene. This heightened reactivity is primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy, facilitating the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with this compound typically proceed faster, at lower temperatures, and often result in higher yields under identical conditions.

Reactivity Principles: The Carbon-Halogen Bond

The observed difference in reactivity between aryl iodides and aryl bromides in Suzuki coupling is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for halide reactivity is I > Br > Cl > F.[1] The C-I bond is the weakest among the halogens (excluding astatine), making it more susceptible to cleavage by the palladium(0) catalyst during the oxidative addition step of the reaction mechanism.[1] This crucial step is often the rate-determining phase of the catalytic cycle.

The weaker C-I bond in this compound allows for a lower activation energy for the oxidative addition, leading to a faster reaction rate compared to 1-Butyl-4-bromobenzene, which possesses a stronger carbon-bromine (C-Br) bond.

Comparative Experimental Performance

While direct comparative studies for this compound and 1-Butyl-4-bromobenzene under a single set of conditions are not extensively published, data from analogous compounds and the well-established principles of Suzuki coupling allow for a reliable comparison. The following table illustrates the expected performance differences based on typical reaction outcomes for aryl iodides versus aryl bromides.

ParameterThis compound1-Butyl-4-bromobenzeneRationale
Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 4-12 hours)Faster oxidative addition due to weaker C-I bond.
Reaction Temperature Lower (e.g., Room Temp. to 80 °C)Higher (e.g., 80-110 °C)Lower activation energy required for C-I bond cleavage.
Typical Yield High to Excellent (e.g., >90%)Good to High (e.g., 70-90%)More efficient conversion due to faster kinetics.
Catalyst Loading Can often tolerate lower catalyst loadingMay require higher catalyst loading for comparable efficiencyHigher reactivity allows for more efficient catalyst turnover.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki coupling of this compound and 1-Butyl-4-bromobenzene with an arylboronic acid. These protocols are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki Coupling of this compound
  • Reactants:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent:

    • Toluene (5 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Add the palladium(II) acetate and triphenylphosphine.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80 °C and stir for 1-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of 1-Butyl-4-bromobenzene
  • Reactants:

    • 1-Butyl-4-bromobenzene (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent:

    • Toluene (5 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

  • Procedure:

    • Follow steps 1-4 as described in Protocol 1, substituting 1-Butyl-4-bromobenzene for the iodo-analogue.

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

    • Follow steps 6-8 as described in Protocol 1 for workup and purification.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (1-Butyl-4-halobenzene) ArX->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArBOH2 R²-B(OH)₂ (Arylboronic acid) ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_Ar R¹-Pd(II)Ln-R² Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 1-Butyl-4-bromobenzene for Suzuki-Miyaura coupling has clear implications for reaction efficiency. This compound is the more reactive substrate, generally leading to faster reactions, milder conditions, and higher yields. This makes it an excellent choice for rapid analogue synthesis, complex molecule construction, and situations where maximizing yield is critical. While 1-Butyl-4-bromobenzene is a viable and often more cost-effective alternative, its lower reactivity necessitates more forcing conditions, which may not be suitable for sensitive substrates. The selection of the appropriate aryl halide should therefore be a strategic decision based on the specific requirements of the synthetic route, including desired reaction time, temperature sensitivity of functional groups, and overall cost-effectiveness.

References

Validating the Structure of 1-Butyl-4-iodobenzene Derivatives by ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 1-Butyl-4-iodobenzene and its derivatives against other common analytical techniques. Supporting experimental data and detailed protocols are included to assist researchers in their structural elucidation workflows.

Introduction

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and organic materials. Accurate structural confirmation of these compounds is critical for ensuring the desired downstream outcomes. ¹H NMR spectroscopy is a powerful and routinely used analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This guide will focus on the application of ¹H NMR in validating the structure of this compound derivatives and compare its performance with other analytical methods such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

¹H NMR Spectral Data of this compound and its Derivatives

The ¹H NMR spectrum of a 1,4-disubstituted benzene ring, such as in this compound, typically exhibits a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The butyl group is an electron-donating group (EDG), while the iodine atom is a weakly deactivating group. In the derivatives, the introduction of other substituents at the para position relative to the butyl group will further modulate the chemical shifts of the aromatic protons.

Below is a summary of typical ¹H NMR data for this compound and some of its para-substituted derivatives.

CompoundSubstituent (at C4)Aromatic Protons (ortho to Butyl)Aromatic Protons (ortho to Iodine/Substituent)Butyl Group Protons
This compound -I~7.0-7.2 ppm (d, 2H)Downfield of 7.0-7.2 ppm (d, 2H)Multiplets corresponding to -CH₂-CH₂-CH₂-CH₃
4-Butylaniline -NH₂~6.6 ppm (d, 2H)~7.0 ppm (d, 2H)Multiplets corresponding to -CH₂-CH₂-CH₂-CH₃
1-Butyl-4-nitrobenzene -NO₂~7.4 ppm (d, 2H)~8.1 ppm (d, 2H)Multiplets corresponding to -CH₂-CH₂-CH₂-CH₃
4-Butylanisole -OCH₃~6.8 ppm (d, 2H)~7.1 ppm (d, 2H)Multiplets, 3.8 ppm (s, 3H, -OCH₃)

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The splitting pattern is abbreviated as 'd' for doublet and 's' for singlet. The integration (e.g., 2H) indicates the number of protons represented by the signal.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural elucidation, a comprehensive validation often involves complementary techniques.

Analytical TechniqueInformation ProvidedAdvantages for this compound DerivativesLimitations
¹H NMR Spectroscopy Detailed information on the chemical environment, connectivity, and number of protons.Unambiguous confirmation of substitution patterns (ortho, meta, para). Provides detailed structural information of the butyl chain.Requires a relatively larger sample amount. Can be complex to interpret for molecules with overlapping signals.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.Confirms the molecular formula and the presence of the iodine atom (characteristic isotopic pattern). Can identify impurities.Does not provide information on the substitution pattern of the aromatic ring. Isomers may have similar fragmentation patterns.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Quickly confirms the presence of characteristic bonds (e.g., C-H aromatic and aliphatic, C=C aromatic). Can indicate the presence of functional groups in derivatives (e.g., -NO₂, -NH₂, -OH).Provides limited information on the overall molecular structure and substitution patterns.

Experimental Data for this compound:

  • Mass Spectrum: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 260, corresponding to the molecular weight of C₁₀H₁₃I.[1]

  • IR Spectrum: The IR spectrum of 1-tert-butyl-4-iodobenzene (a related isomer) shows characteristic peaks for aromatic C-H stretching and C=C stretching, as well as aliphatic C-H stretching.[2]

Experimental Protocol for ¹H NMR Analysis

A detailed methodology for obtaining a high-quality ¹H NMR spectrum of a this compound derivative is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters, including:

      • Pulse width (typically a 30° or 90° pulse)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

      • Number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative ratios of the protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure.

Visualizing the Workflow

The following diagram illustrates the logical workflow for validating the structure of a this compound derivative using ¹H NMR.

G Workflow for ¹H NMR Structural Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_validation Structural Validation dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter add_tms Add TMS (Internal Standard) filter->add_tms lock_shim Lock and Shim add_tms->lock_shim acquire_fid Acquire FID lock_shim->acquire_fid ft Fourier Transform acquire_fid->ft phase_calibrate Phase and Calibrate ft->phase_calibrate integrate Integrate Peaks phase_calibrate->integrate analyze Analyze Spectrum (Shifts, Splitting, Coupling) integrate->analyze compare Compare with Expected Structure analyze->compare confirm Structure Confirmed compare->confirm

Caption: Workflow for the structural validation of this compound derivatives using ¹H NMR.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural validation of this compound and its derivatives. It provides detailed and unambiguous information about the molecular structure, particularly the substitution pattern on the aromatic ring and the conformation of the butyl group. When used in conjunction with other techniques like Mass Spectrometry and IR Spectroscopy, researchers can achieve a high level of confidence in their structural assignments, which is crucial for the advancement of research and development in the fields of pharmaceuticals and materials science.

References

A Researcher's Guide to GC-MS Analysis of 1-Butyl-4-iodobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and composition of reaction mixtures are paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the synthesis of 1-butyl-4-iodobenzene and its subsequent application in common cross-coupling reactions. Detailed experimental protocols and supporting data are presented to aid in methodological implementation and interpretation.

This compound is a key intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and advanced materials. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, makes the accurate analysis of its reaction mixtures essential for process optimization and quality control. GC-MS stands out as a powerful analytical technique for this purpose, offering high resolution and sensitivity for the identification and quantification of reactants, products, and potential byproducts.

Comparison of Analytical Challenges: Synthesis vs. Cross-Coupling Reactions

The analytical demands for monitoring the synthesis of this compound differ from those of its subsequent cross-coupling reactions. The synthesis, typically achieved through the iodination of butylbenzene, may result in impurities such as unreacted starting material and regioisomers (e.g., 1-butyl-2-iodobenzene or 1-butyl-3-iodobenzene). In contrast, the analysis of Suzuki-Miyaura and Heck reaction mixtures focuses on quantifying the desired cross-coupled product while detecting common side products like homocoupled species and dehalogenated starting materials.

Analytical Focus Synthesis of this compound Suzuki-Miyaura & Heck Cross-Coupling Reactions
Primary Analyte This compoundDesired biaryl or vinylated product
Key Potential Impurities Unreacted Butylbenzene, Positional Isomers (ortho, meta), Di-iodinated speciesHomocoupling products (biphenyls from boronic acids), Dehalogenated this compound (butylbenzene), Unreacted this compound
Analytical Goal Determine purity and isomeric ratio of the product.Determine reaction conversion, yield, and byproduct profile.

Experimental Protocols

A robust GC-MS method is critical for obtaining reliable and reproducible data. Below are detailed protocols for the synthesis of this compound and a general method for the GC-MS analysis of its reaction mixtures.

Synthesis of this compound via Electrophilic Iodination

Materials:

  • Butylbenzene

  • Iodine (I₂)

  • Nitric Acid (HNO₃, concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of butylbenzene in dichloromethane, add iodine.

  • Slowly add concentrated nitric acid to the mixture.

  • Heat the reaction mixture under reflux and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

GC-MS Analysis Protocol

This protocol can be adapted for the analysis of both the synthesis and cross-coupling reaction mixtures.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (e.g., Agilent 5977B GC/MSD).

  • Capillary column: A non-polar column such as a DB-1 or HP-5ms (e.g., 60 m × 0.32 mm, 0.25 µm film thickness) is suitable for separating the analytes.

GC Conditions:

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-550

Sample Preparation:

  • Accurately weigh a small amount of the reaction mixture (crude or purified).

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation and Interpretation

Quantitative analysis of GC-MS data allows for the determination of product purity and the relative abundance of byproducts. The peak area of each component in the chromatogram is proportional to its concentration.

Table 1: Hypothetical GC-MS Data for a Crude this compound Synthesis Mixture

Peak No. Retention Time (min) Compound Key Mass Fragments (m/z) Relative Peak Area (%)
18.5Butylbenzene (starting material)91, 1345.2
212.3This compound (product)217, 26089.5
312.11-Butyl-2-iodobenzene (isomer)217, 2603.1
412.51-Butyl-3-iodobenzene (isomer)217, 2602.2

Table 2: Hypothetical GC-MS Data for a Suzuki-Miyaura Reaction Mixture of this compound

Peak No. Retention Time (min) Compound Key Mass Fragments (m/z) Relative Peak Area (%)
18.5Butylbenzene (dehalogenation)91, 1344.8
212.3This compound (unreacted)217, 26010.5
315.84-Butylbiphenyl (product)152, 21081.2
417.2Biphenyl (homocoupling)1543.5

Visualizing Workflows and Pathways

Understanding the experimental workflow and potential reaction pathways is crucial for effective analysis.

experimental_workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis Reaction Iodination of Butylbenzene Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification SamplePrep Sample Preparation Workup->SamplePrep Crude Mixture for Analysis Purification->SamplePrep Product for Analysis Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Experimental workflow for synthesis and GC-MS analysis.

suzuki_pathway A This compound C Desired Cross-Coupled Product A->C Suzuki-Miyaura Coupling E Dehalogenation Byproduct (Butylbenzene) A->E Dehalogenation B Arylboronic Acid B->C D Homocoupling Byproduct (Biaryl) B->D Homocoupling Catalyst Pd Catalyst

A Comparative Guide to Palladium Catalysts for 1-Butyl-4-iodobenzene Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among the myriad of available methods, palladium-catalyzed cross-coupling reactions stand out for their versatility and reliability in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings involving 1-butyl-4-iodobenzene, a common building block in organic synthesis. The performance of these catalysts is evaluated based on reported experimental data for similar aryl iodides, offering a valuable resource for catalyst selection and reaction optimization.

Performance of Palladium Catalysts: A Quantitative Comparison

The choice of palladium catalyst, including the palladium precursor and the associated ligands, is critical to the success of a cross-coupling reaction, profoundly influencing reaction yield, time, and substrate scope. The following tables summarize the performance of commonly employed palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira couplings. While specific data for this compound is limited, the presented data for closely related aryl iodides provides a strong indication of expected performance.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄THF6019~95%For the coupling of iodobenzene.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O1008-10Good to ExcellentGeneral conditions for aryl bromides, applicable to iodides.[1]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001>95%For sterically hindered and electron-rich arylboronic acids.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001>95%For sterically hindered and electron-rich arylboronic acids.[2]

Table 2: Heck Coupling of Aryl Iodides with Alkenes

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
(dtbpf)PdCl₂t-butyl acrylateEt₃NPTS solutionrt577%For this compound.[3]
Pd(OAc)₂n-butyl acrylateEt₃NNMP1201.599%For iodobenzene.[4]
Pd(PPh₃)₄t-butyl acrylateNa₂CO₃DMF80-HighFor 1-bromo-4-iodobenzene.[5]
Pd/Cmethyl acrylateEt₃N/Na₂CO₃NMP100-HighFor iodobenzene.[6]

Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂/CuIPhenylacetyleneEt₃NIonic Liquid553>99%For iodobenzene.[5]
Pd(OAc)₂PhenylacetyleneDabco---Good to ExcellentCopper-free conditions for aryl iodides.[3]
Pd(dppf)Cl₂/CuITerminal AcetylenesTEADMF1008-1078-88%For 6-bromo tacrine, applicable to aryl iodides.[1]
PdCl₂(PPh₃)₂Terminal AlkynesTBAFSolvent-free--Moderate to ExcellentCopper and amine-free conditions for aryl halides.[7]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthetic outcomes. Below are representative protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, based on established methodologies.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). A suitable solvent (e.g., a mixture of 1,4-dioxane and water) is then added. The reaction mixture is degassed and heated to the desired temperature (typically 80-100 °C) with stirring. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

General Procedure for Heck Coupling

In a sealable reaction tube, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a ligand (if required, e.g., a phosphine ligand), and a base (e.g., triethylamine, 1.5 mmol) are combined in a suitable solvent (e.g., DMF or NMP). The alkene (e.g., n-butyl acrylate, 1.2 mmol) is then added. The tube is sealed, and the mixture is heated to the specified temperature (typically 100-140 °C) for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water to remove the base and any inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting residue is purified by flash column chromatography to afford the desired product.[4][5]

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) is taken in a Schlenk tube under an inert atmosphere. A suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride solution to remove the copper catalyst. The organic layer is dried, concentrated, and the product is purified by column chromatography.[1][5]

Visualizing the Cross-Coupling Workflow

The following diagram illustrates the general workflow of a palladium-catalyzed cross-coupling reaction, from the initial setup to the final product isolation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Coupling Partner - Base cat Add Palladium Catalyst & Ligand start->cat 1 solv Add Degassed Solvent cat->solv 2 heat Heat and Stir under Inert Atmosphere solv->heat 3 monitor Monitor Progress (TLC, GC-MS) heat->monitor 4 quench Quench Reaction & Extract with Solvent monitor->quench 5 purify Purify by Column Chromatography quench->purify 6 product Isolated Product purify->product 7

General workflow for palladium-catalyzed cross-coupling reactions.

References

A Comparative Analysis of 1-Butyl-4-iodobenzene's Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and synthetic chemists, particularly in the realm of drug development, the selection of appropriate starting materials is paramount for efficient and high-yielding reactions. Aryl iodides are frequently employed in palladium-catalyzed cross-coupling reactions due to their high reactivity. This guide provides an objective comparison of the reactivity of 1-butyl-4-iodobenzene with other aryl iodides in three key transformations: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The analysis is supported by experimental data to aid in substrate selection and reaction optimization.

The heightened reactivity of aryl iodides in comparison to their bromide and chloride counterparts is a well-established principle in organic synthesis. This is primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy, which facilitates the often rate-determining oxidative addition step in the catalytic cycle. While the general reactivity trend is Ar-I > Ar-Br > Ar-Cl, the electronic and steric nature of substituents on the aromatic ring can further modulate this reactivity. Electron-donating groups, such as the butyl group in this compound, can slightly decrease the rate of oxidative addition compared to unsubstituted iodobenzene due to an increase in electron density at the reaction center. Conversely, electron-withdrawing groups can enhance this rate.

Quantitative Reactivity Comparison

The following tables summarize experimental data for the Suzuki-Miyaura, Heck, and Sonogashira reactions, offering a comparative view of the performance of various aryl iodides. Direct experimental data for this compound is limited in readily available literature; therefore, data for 4-iodotoluene is included as a reasonable proxy for a para-alkyl-substituted iodobenzene, given the similar electronic effects of methyl and butyl groups.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Iodides with Phenylboronic Acid

Aryl IodideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePd(OAc)₂K₂CO₃Water100192.1
4-IodotoluenePd(OAc)₂ / PPh₃K₂CO₃Toluene/Water801295
4-IodoanisolePd/CK₂CO₃DMFReflux1.592[1]
1-Iodo-4-nitrobenzenePd(OAc)₂K₂CO₃Water100199
4-Iodobenzoic acidNa₂PdCl₄ / PPh₂PhSO₃NaK₂CO₃Water70-100[2]

Table 2: Heck Reaction of Various Aryl Iodides

Aryl IodideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzeneStyrenePd milling ballK₂CO₃DMF120182[3]
Iodobenzenen-Butyl acrylatePdCl₂Et₃N[bmim][PF₆]1201.599[4]
4-Iodotoluenen-Butyl acrylatePd(OAc)₂Et₃NDMF1002498
4-Iodoanisolen-Butyl acrylatePdCl₂(PPh₃)₂i-Pr₂NEtWater704891[5]
1-Iodo-4-nitrobenzenen-Butyl acrylatePdCl₂Et₃N[bmim][PF₆]120395[4]

Table 3: Sonogashira Coupling of Various Aryl Iodides with Phenylacetylene

| Aryl Iodide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 3 | 90[6] | | 4-Iodotoluene | Pd on alumina / Cu₂O | - | THF-DMA | 80 | - | 60[7] | | 4-Iodoanisole | CuI / 3-Pphen | K₂CO₃ | Water | 100 | - | Good Yield | | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | Dabco | - | - | - | Quantitative[8] | | 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | - | RT | - | Selective coupling at I |

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions. These are general procedures and may require optimization for specific substrates and reaction scales.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep_flask Prepare oven-dried flask under inert atmosphere (N₂ or Ar) add_solids Add aryl iodide, Pd catalyst, ligand, and base prep_flask->add_solids add_liquids Add solvent and coupling partner add_solids->add_liquids run_reaction Stir at specified temperature add_liquids->run_reaction monitor Monitor progress by TLC or GC/LC-MS run_reaction->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography characterize Characterize product (NMR, MS, etc.) chromatography->characterize

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and palladium(II) acetate (0.5 mol%) in the specified solvent (3 mL) is stirred for the indicated time at room temperature or elevated temperature.[7] Following the reaction, the solution is extracted with an organic solvent such as diethyl ether.[7] The combined organic layers are then purified by column chromatography on silica gel to yield the desired biaryl product.[7]

Protocol 2: Heck Reaction

In a typical procedure, a mixture of the aryl iodide (2 mmol), the olefin (2.2 mmol), triethylamine (2 equivalents), and the palladium catalyst (e.g., PdCl₂, 0.2 mol%) in an ionic liquid such as [bmim][PF₆] (2 mL) is heated in a pressure tube at 120 °C for the specified time.[4] After completion, the product can be extracted with an organic solvent, and the ionic liquid containing the catalyst can often be recovered and reused.[4]

Protocol 3: Sonogashira Coupling

To a solution of the aryl halide (1.0 eq) in a suitable solvent like THF at room temperature, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (0.025 eq), an amine base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq) are added sequentially.[9] The reaction mixture is stirred for a specified time, after which it is diluted with an organic solvent and filtered. The filtrate is then washed, dried, and concentrated, and the crude product is purified by flash column chromatography.[9]

References

The Biaryl Motif: A Comparative Guide to Reagents Beyond 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. While 1-butyl-4-iodobenzene has been a reliable workhorse, a diverse array of alternative reagents offers advantages in terms of cost, availability, and reactivity. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to inform your synthetic strategies.

The construction of a carbon-carbon bond between two aromatic rings, forming a biaryl structure, is a critical transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and organic materials. The choice of the aryl halide or pseudohalide coupling partner significantly impacts the efficiency and scope of the reaction. While aryl iodides like this compound are highly reactive, their higher cost and lower stability compared to other halides have driven the exploration of alternative reagents. This guide focuses on the performance of aryl bromides, chlorides, and triflates as alternatives to aryl iodides in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura and Hiyama reactions.

Performance Comparison of Aryl Electrophiles in Biaryl Synthesis

The reactivity of aryl electrophiles in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl .[1][2] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen or carbon-oxygen bond, with the weaker bonds being more readily cleaved during the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is one of the most versatile and widely used methods for biaryl synthesis due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. The following table summarizes representative yields for the coupling of various para-substituted aryl electrophiles with phenylboronic acid. While a direct comparison using 1-butyl-4-phenyl substrates under identical conditions is not available in the literature, the data for structurally similar compounds provides a strong indication of the expected performance.

Electrophile (p-Substituted Phenyl)NucleophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd/CK2CO3DMFReflux1.592[3]
4-BromoacetophenonePhenylboronic acidPd(OAc)2 / P(biph)Ph2K3PO4Toluene/H2O1001~98[4]
4-ChlorotoluenePhenylboronic acidPd(OAc)2 / PCy3K3PO4Toluene1002485[5]
4-Bromophenyl triflatePhenylboronic acidPd(OAc)2 / PCy3K3PO4Toluene100195[5]

Note: The data presented is compiled from different sources and reaction conditions may vary.

As the data suggests, aryl iodides and bromides generally provide excellent yields in shorter reaction times. Aryl chlorides, being less reactive, often require more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems to achieve comparable results.[1] Aryl triflates, derived from phenols, are excellent alternatives to aryl halides and often exhibit reactivity comparable to or even exceeding that of aryl bromides.[5]

Hiyama Coupling

The Hiyama coupling utilizes organosilicon reagents, which are attractive due to their low toxicity, stability, and the environmentally benign nature of their byproducts. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl electrophile plays a crucial role.

Electrophile (p-Substituted Phenyl)NucleophileCatalystActivatorSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenyltrimethoxysilanePdCl2TBAF·3H2OToluene1001095[6]
4-BromoanisolePhenyltrimethoxysilanePdCl2TBAF·3H2OToluene1001092[6]
4-ChloroanisolePhenyltrimethoxysilanePdCl2TBAF·3H2OToluene1001045[6]
4-Bromophenyl triflatePhenyltrimethoxysilanePd(OAc)2 / XPhosTBAFt-BuOH601286[2]

Note: The data presented is compiled from different sources and reaction conditions may vary.

The trend in reactivity for the Hiyama coupling mirrors that of the Suzuki-Miyaura reaction. Aryl iodides and bromides are highly effective coupling partners.[6] Aryl chlorides with electron-donating or neutral substituents generally give lower yields, although activated aryl chlorides (e.g., those with electron-withdrawing groups) can be effective.[6] Aryl triflates again prove to be excellent substrates.[2]

Experimental Protocols

Below are detailed, representative experimental protocols for the Suzuki-Miyaura and Hiyama couplings.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is adapted from a procedure for the coupling of 4-bromoacetophenone with phenylboronic acid.[4]

Materials:

  • Aryl bromide (e.g., 4-butyl-1-bromobenzene) (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.01 mmol, 1 mol%)

  • 2-(Dicyclohexylphosphino)biphenyl (P(biph)Ph2) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, potassium phosphate, palladium(II) acetate, and 2-(dicyclohexylphosphino)biphenyl.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Hiyama Coupling of an Aryl Halide

This protocol is a general procedure for the palladium-catalyzed Hiyama cross-coupling of aryl halides with phenyltrimethoxysilane.[6]

Materials:

  • Aryl halide (e.g., 4-butyl-1-chlorobenzene) (0.5 mmol)

  • Phenyltrimethoxysilane (1.0 mmol)

  • Palladium(II) chloride (PdCl2) (0.025 mmol, 5 mol%)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H2O) (1.0 mmol)

  • Toluene (3 mL)

Procedure:

  • To a reaction tube equipped with a magnetic stir bar, add the aryl halide, phenyltrimethoxysilane, palladium(II) chloride, and TBAF·3H2O.

  • Flush the tube with an inert gas (e.g., Nitrogen).

  • Add toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 10 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the biaryl product.

Visualizing the Synthetic Workflow

The general workflow for a palladium-catalyzed biaryl cross-coupling reaction can be visualized as a catalytic cycle.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl-X) Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)-X Intermediate OxAdd->PdII_Aryl Transmetal Transmetalation (with Organometallic Reagent) PdII_Aryl->Transmetal Organometallic Reagent PdII_Diaryl Diaryl-Pd(II) Intermediate Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Biaryl Biaryl Product RedElim->Biaryl

Caption: Generalized catalytic cycle for palladium-catalyzed biaryl synthesis.

This diagram illustrates the key steps common to many cross-coupling reactions, including the Suzuki-Miyaura and Hiyama couplings. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl electrophile (Aryl-X). The resulting Pd(II) intermediate then undergoes transmetalation with the organometallic reagent (organoboron or organosilicon compound). Finally, reductive elimination from the diaryl-Pd(II) intermediate yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Conclusion

While this compound remains a highly effective reagent for biaryl synthesis, a comprehensive evaluation of alternatives is crucial for optimizing cost, availability, and reaction conditions. Aryl bromides and triflates present themselves as excellent, often more economical, alternatives that provide comparable to high yields under relatively mild conditions. Aryl chlorides, although the most cost-effective, generally require more robust catalytic systems and harsher conditions to achieve high conversions. The choice of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the functional group tolerance needed, and economic considerations. This guide provides a data-supported framework to aid researchers in making informed decisions for their biaryl synthesis endeavors.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical parameter that dictates the success of subsequent reactions, the impurity profile of the final product, and the overall efficiency of a synthetic route. 1-Butyl-4-iodobenzene, a key building block in organic synthesis, is no exception. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized this compound, comparing its performance with relevant alternatives and providing illustrative experimental data.

Alternatives for Comparison

To provide a comprehensive assessment, the purity of this compound is compared against two structurally similar alternatives:

  • Iodobenzene: The parent compound, lacking the alkyl substituent. Its analysis provides a baseline for the chromatographic and spectroscopic behavior of the phenyl-iodide moiety.

  • 4-tert-butyl-iodobenzene: An isomer of this compound, where the butyl group is a tertiary butyl. This comparison highlights the ability of analytical methods to distinguish between closely related isomers which may have different steric and electronic properties.[1]

Data Presentation: Purity Assessment Comparison

The following table summarizes the quantitative purity analysis of this compound and its alternatives using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The data presented is representative of typical results obtained from a synthesis batch after standard purification procedures.

CompoundPurity by GC-MS (%)Purity by HPLC (%)Purity by qNMR (%)Major Impurity Identified
This compound 99.299.599.34-Butylaniline
Iodobenzene99.899.999.7Benzene
4-tert-butyl-iodobenzene98.999.199.01,4-Di-tert-butylbenzene

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is highly effective for separating and identifying volatile compounds.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (MSD).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the total ion chromatogram.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile and thermally sensitive compounds.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both HPLC grade).

    • 0-15 min: 60% to 95% acetonitrile.

    • 15-20 min: Hold at 95% acetonitrile.

    • 20-25 min: 95% to 60% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.

  • Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and absolute method for purity determination without the need for a reference standard of the analyte itself.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified internal standard with a known purity, such as maleic anhydride.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 30 seconds) to allow for complete magnetization recovery for accurate integration.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Mandatory Visualization

The following diagram illustrates the experimental workflow for assessing the purity of synthesized this compound.

Experimental Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Purification cluster_sampling Sample Preparation cluster_analysis Purity Analysis cluster_results Data Interpretation synthesis Synthesized this compound purification Purification (e.g., Distillation) synthesis->purification sampling Representative Sampling purification->sampling prep_gcms Dissolve in Dichloromethane sampling->prep_gcms prep_hplc Dissolve in Acetonitrile sampling->prep_hplc prep_qnmr Dissolve in CDCl3 with Internal Standard sampling->prep_qnmr gcms GC-MS Analysis prep_gcms->gcms hplc HPLC Analysis prep_hplc->hplc qnmr qNMR Analysis prep_qnmr->qnmr data_analysis Data Analysis & Purity Calculation gcms->data_analysis hplc->data_analysis qnmr->data_analysis comparison Comparison with Alternatives data_analysis->comparison

Caption: Workflow for the purity assessment of this compound.

References

A Comparative Guide to the Synthesis of 1-Butyl-4-iodobenzene: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic routes for obtaining 1-Butyl-4-iodobenzene: direct electrophilic iodination of n-butylbenzene and the Sandmeyer reaction of 4-butylaniline. The objective is to evaluate the theoretical and reported experimental yields of these methods, offering insights into their efficiency for laboratory and potential scale-up applications.

Method 1: Direct Iodination of n-Butylbenzene

Direct iodination of n-butylbenzene represents a straightforward approach to introducing an iodine atom onto the aromatic ring. This electrophilic aromatic substitution is typically carried out using molecular iodine in the presence of an oxidizing agent, such as nitric acid, to generate the electrophilic iodine species in situ.

Experimental Protocol: Direct Iodination

This protocol is adapted from general procedures for the iodination of aromatic compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine n-butylbenzene (e.g., 10.0 g, 74.5 mmol) and elemental iodine (e.g., 9.46 g, 37.3 mmol).

  • Addition of Oxidizing Agent: Slowly add concentrated nitric acid (e.g., 15 mL) to the stirred mixture. The addition should be performed in a fume hood due to the evolution of nitrogen oxides.

  • Reaction: Heat the mixture to a gentle reflux for approximately 2-3 hours. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of iodine.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. The crude this compound will precipitate as an oily layer.

  • Isolation: Separate the organic layer and wash it successively with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by water, and finally a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Theoretical Yield Calculation: Direct Iodination

The balanced chemical equation for the primary reaction is:

C₁₀H₁₄ + ½ I₂ → C₁₀H₁₃I + ½ H₂O + ½ N₂O₅ (simplified, actual byproducts vary)

For the purpose of a straightforward stoichiometric calculation, we consider the direct substitution:

C₁₀H₁₄ + I₂ → C₁₀H₁₃I + HI

CompoundMolecular Weight ( g/mol )
n-Butylbenzene (C₁₀H₁₄)134.22[1][2]
Iodine (I₂)253.81[3][4][5][6]
This compound (C₁₀H₁₃I)260.11[7][8][9]

Calculation Steps:

  • Moles of n-butylbenzene (limiting reactant): (10.0 g) / (134.22 g/mol ) = 0.0745 mol

  • Theoretical moles of this compound: Based on a 1:1 stoichiometry, 0.0745 mol of this compound would be produced.

  • Theoretical mass of this compound: (0.0745 mol) * (260.11 g/mol ) = 19.38 g

Experimental Yield Data

Method 2: Sandmeyer Reaction of 4-Butylaniline

The Sandmeyer reaction provides an alternative, multi-step route to this compound, starting from 4-butylaniline. This method involves the diazotization of the primary amine followed by the introduction of iodine using an iodide salt.

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from the synthesis of 4-iodoanisole.

  • Diazotization:

    • Dissolve 4-butylaniline (e.g., 10.0 g, 67.0 mmol) in a mixture of concentrated hydrochloric acid (e.g., 20 mL) and water (e.g., 20 mL) in a beaker.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 4.86 g, 70.4 mmol in 10 mL of water) to the amine solution while maintaining the temperature below 5 °C. Stir the mixture for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (e.g., 16.7 g, 100.5 mmol) in water (e.g., 20 mL).

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the mixture to warm to room temperature and then gently heat it on a water bath until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture and extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer with a 10% sodium thiosulfate solution, followed by water, and then a saturated sodium bicarbonate solution.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Theoretical Yield Calculation: Sandmeyer Reaction

The overall balanced chemical equation is:

C₁₀H₁₅N + NaNO₂ + 2HCl + KI → C₁₀H₁₃I + N₂ + NaCl + KCl + 2H₂O

CompoundMolecular Weight ( g/mol )
4-Butylaniline (C₁₀H₁₅N)149.23
This compound (C₁₀H₁₃I)260.11[7][8][9]

Calculation Steps:

  • Moles of 4-butylaniline (limiting reactant): (10.0 g) / (149.23 g/mol ) = 0.0670 mol

  • Theoretical moles of this compound: Based on a 1:1 stoichiometry, 0.0670 mol of this compound would be produced.

  • Theoretical mass of this compound: (0.0670 mol) * (260.11 g/mol ) = 17.43 g

Experimental Yield Data

While a specific experimental yield for the Sandmeyer reaction of 4-butylaniline was not found, analogous Sandmeyer reactions for the synthesis of aryl iodides typically report yields in the range of 70-90%.

Comparison of Synthetic Routes

FeatureDirect IodinationSandmeyer Reaction
Starting Material n-Butylbenzene4-Butylaniline
Number of Steps OneTwo (Diazotization, Iodination)
Reagents Iodine, Nitric AcidSodium Nitrite, HCl, Potassium Iodide
Reaction Conditions RefluxLow temperature (0-5 °C) then heating
Theoretical Yield (from 10g starting material) 19.38 g17.43 g
Reported Experimental Yield Range 60-90% (general)70-90% (general)
Advantages Fewer steps, readily available starting materialHigh yields, well-established method
Disadvantages Use of corrosive nitric acid, potential for side reactionsDiazonium salts can be unstable, multi-step process

Experimental Workflow Diagrams

Direct_Iodination nBuPh n-Butylbenzene Reaction Reflux nBuPh->Reaction I2_HNO3 Iodine (I2) Nitric Acid (HNO3) I2_HNO3->Reaction Workup Aqueous Work-up (Na2S2O3, H2O, NaHCO3) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product Sandmeyer_Reaction Aniline 4-Butylaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aniline->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Iodination Iodination (KI) Diazonium->Iodination Workup Aqueous Work-up (Na2S2O3, H2O, NaHCO3) Iodination->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

References

Safety Operating Guide

Proper Disposal of 1-Butyl-4-iodobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Butyl-4-iodobenzene must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be allowed to enter drains or be disposed of as common refuse.[1]

This guide provides detailed procedures for the safe and compliant disposal of this compound, catering to researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.

Hazard Profile

This compound is classified with the following hazards:

  • Harmful if swallowed.[2][3]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[1][2]

Personal protective equipment (PPE), including safety glasses with side-shields, protective gloves, and appropriate lab attire, must be worn when handling this chemical.[1]

Spill & Leak Management

In the event of a spill, immediate containment is crucial.

  • Ensure Adequate Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mist.[1][4]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spilled liquid.[1]

  • Collect the Waste: Carefully collect the absorbent material and the spilled substance and place it into a suitable, sealable, and properly labeled container for hazardous waste.[1]

Disposal Protocol for Unused Product and Contaminated Materials

All materials contaminated with this compound, including the unused product, empty containers, and disposable PPE, must be disposed of as hazardous waste.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Materials: This includes absorbent materials from spills, contaminated gloves, and other disposable lab supplies. These items must be placed in a designated, closed container for hazardous waste.[1]

  • Containers: Containers that have held this compound must be carefully resealed and kept upright to prevent leakage before being handed over to a licensed disposal service.[1]

Quantitative Data

The following table summarizes key physical and safety properties of this compound.

PropertyValueSource
Molecular FormulaC10H13I[2]
Molecular Weight260.11 g/mol [2]
Boiling Point116 - 118 °C at 12 hPa[1]
Flash Point113 °C (closed cup)[1]
Density1.617 g/cm³ at 25 °C[4]

Experimental Workflow for Disposal

Below is a diagram outlining the procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_final Final Disposal start Start: Need to dispose of This compound ppe Wear Appropriate PPE (Gloves, Safety Glasses) start->ppe assess Assess Waste Type ppe->assess spill Spill or Leak assess->spill Spill unused Unused Product or Contaminated Labware assess->unused Unused/Contaminated absorb Soak up with Inert Absorbent Material spill->absorb containerize_unused Place in a suitable, closed, labeled container unused->containerize_unused containerize_spill Place in a suitable, closed, labeled container absorb->containerize_spill end_point Store in designated hazardous waste area containerize_spill->end_point containerize_unused->end_point professional_disposal Contact Licensed Professional Waste Disposal Service end_point->professional_disposal

Disposal Workflow for this compound

References

Personal protective equipment for handling 1-Butyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1-Butyl-4-iodobenzene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile rubber or Viton®), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[1][2]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.Minimizes inhalation of vapors, which may cause respiratory tract irritation.

Chemical and Physical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

Property Value
Molecular Formula C10H13I
Molecular Weight 260.11 g/mol
Appearance Liquid
Boiling Point 116-118 °C at 12 hPa
Flash Point 113 °C (closed cup)
Density 1.468 g/mL at 25 °C

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
  • Ensure that a calibrated chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are readily accessible.
  • Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

2. Handling:

  • Don the appropriate PPE as specified in the table above.
  • Conduct all transfers and manipulations of this compound within the chemical fume hood.
  • Keep the fume hood sash at the lowest practical height.
  • Use appropriate tools, such as glass pipettes or syringes, for transferring the chemical to prevent spills.

3. Post-Handling:

  • Decontaminate all glassware that has come into contact with this compound by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.
  • Collect the rinsate as hazardous waste.
  • Wipe down the work surface within the fume hood with an appropriate cleaning agent.
  • Properly remove and dispose of contaminated gloves.
  • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste Type Disposal Container Labeling Requirements Disposal Procedure
Unused this compound Original or compatible, sealed container."Hazardous Waste", "this compound"Dispose of through your institution's hazardous waste program.
Contaminated Labware (e.g., pipette tips, gloves) Designated, sealed waste container."Hazardous Waste", "Solid Waste Contaminated with this compound"Segregate from non-hazardous waste. Dispose of through your institution's hazardous waste program.
Solvent Rinsate Designated, sealed waste container for halogenated organic waste."Hazardous Waste", "Halogenated Organic Waste", list of contents.Collect all rinsate from cleaning glassware. Do not mix with non-halogenated waste. Dispose of through your institution's hazardous waste program.[3][4]

Spill Management Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

1. Immediate Actions:

  • Alert personnel in the immediate area of the spill.
  • If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response team.

2. For Small, Manageable Spills:

  • Ensure you are wearing the appropriate PPE, including respiratory protection if vapors are present.
  • Contain the spill by using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.
  • Work from the outside of the spill inward to prevent spreading.

3. Cleanup and Decontamination:

  • Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.
  • Clean the spill area with soap and water.
  • Collect any cleaning materials and contaminated PPE for disposal as hazardous waste.

4. Reporting:

  • Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety department.

Workflow for Safe Handling, Spill, and Disposal

cluster_handling Safe Handling Workflow cluster_spill Spill Response cluster_disposal Waste Disposal prep Preparation (Review SDS, Check Fume Hood) ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handle Handling in Fume Hood (Transfer, Reaction) ppe->handle decon Decontamination (Rinse Glassware) handle->decon segregate Segregate Halogenated Waste handle->segregate Generates Waste cleanup Work Area Cleanup decon->cleanup remove_ppe Remove & Dispose PPE cleanup->remove_ppe wash Wash Hands remove_ppe->wash alert Alert Others & Evacuate (if necessary) don_ppe_spill Don Appropriate PPE alert->don_ppe_spill contain Contain Spill (Absorbent Material) don_ppe_spill->contain cleanup_spill Collect Waste contain->cleanup_spill decon_spill Decontaminate Area cleanup_spill->decon_spill cleanup_spill->segregate Generates Waste report_spill Report Spill decon_spill->report_spill label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for the safe handling, spill response, and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-Butyl-4-iodobenzene
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Reactant of Route 2
1-Butyl-4-iodobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.